2-Chloropropane-2-D1
Description
BenchChem offers high-quality 2-Chloropropane-2-D1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloropropane-2-D1 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2-deuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZAYCEDJDHCC-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of Site-Specific Deuteration
An In-depth Technical Guide to 2-Chloropropane-2-d1 (CAS 53778-42-0)
This guide provides a comprehensive technical overview of 2-Chloropropane-2-d1, a deuterated isotopologue of isopropyl chloride. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, characterization, and critical applications, grounding all information in established scientific principles and methodologies.
Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions or metabolic pathways.[1] By replacing an atom with one of its isotopes, which has a different neutron count, we can monitor molecular transformations with high precision using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a favored label in organic and medicinal chemistry.[2][]
2-Chloropropane-2-d1 is a colorless liquid where the hydrogen atom at the secondary carbon position of 2-chloropropane has been replaced with a deuterium atom.[4] This specific substitution makes it an invaluable tool for several advanced applications, including the study of reaction mechanisms through the kinetic isotope effect (KIE) and the enhancement of pharmaceutical properties by altering metabolic pathways.[4][5][6] This guide will explore the core scientific data and protocols associated with this compound.
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of reproducible science. The physical and spectroscopic properties of 2-Chloropropane-2-d1 are summarized below. While data for the deuterated species is specific, properties are often comparable to its non-deuterated analogue, 2-chloropropane (CAS 75-29-6).
Physical and Chemical Properties
The introduction of a single deuterium atom results in a slight increase in molecular weight and density compared to the non-deuterated parent compound.
| Property | Value | Source |
| CAS Number | 53778-42-0 | [4][7] |
| Molecular Formula | C₃H₆DCl | [7][8] |
| Molecular Weight | 79.55 g/mol | [7][8] |
| Exact Mass | 79.029905 g/mol | [8] |
| Appearance | Colorless liquid | [4] |
| Density | 0.886 g/cm³ | [4][7] |
| Boiling Point | 37.25 °C at 760 mmHg | [4][7] |
| Flash Point | -32 °C (closed cup) (for 2-Chloropropane) | [9] |
| Solubility | Slightly soluble in water; miscible with alcohol and ether (for 2-Chloropropane) | [9][10] |
Spectroscopic Profile
Spectroscopy is essential for confirming the identity and, crucially, the isotopic purity of 2-Chloropropane-2-d1.
-
Mass Spectrometry (MS): In mass spectrometry, the most telling feature is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit two molecular ion peaks (M⁺ and M+2) in an approximate 3:1 ratio.[11] For 2-Chloropropane-2-d1, these peaks are expected at m/z 79 (for C₃H₆D³⁵Cl) and m/z 81 (for C₃H₆D³⁷Cl). The base peak is typically observed at m/z = 43, corresponding to the stable isopropyl cation ([C₃H₆D]⁺), formed by the loss of the chlorine atom.[11]
| m/z | Ion Fragment | Comments |
| 79 / 81 | [C₃H₆DCl]⁺ | Molecular ion peaks, showing the characteristic 3:1 chlorine isotope pattern. |
| 43 | [CH₃CDCH₃]⁺ | Base peak, representing the stable secondary carbocation. Loss of Cl. |
| 42 | [C₃H₅D]⁺ | Loss of HCl. |
| 27 | [C₂H₃]⁺ | Further fragmentation. |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton-decoupled ¹H NMR spectrum of 2-Chloropropane-2-d1 is expected to show a single signal, a singlet, corresponding to the six equivalent methyl (CH₃) protons. The key confirmatory feature is the absence of the methine proton signal (the CH group), which would typically appear as a septet in the non-deuterated analogue.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show two signals. The signal for the methyl carbons will appear as a standard singlet. The signal for the C2 carbon, which is bonded to the deuterium, will appear as a triplet due to C-D coupling (Deuterium has a nuclear spin, I=1). This triplet is a definitive confirmation of deuteration at the C2 position.
-
²H (Deuterium) NMR: A single resonance would be observed in the deuterium NMR spectrum, confirming the presence and chemical environment of the deuterium label.
-
Synthesis Protocol: Nucleophilic Substitution
The synthesis of 2-Chloropropane-2-d1 is most commonly achieved via a nucleophilic substitution reaction, starting from its corresponding deuterated alcohol. The causality behind this choice is the accessibility of the starting material and the efficiency of the Sₙ1/Sₙ2 reaction pathway.
Rationale and Mechanism
The synthesis involves the conversion of the hydroxyl (-OH) group of propan-2-ol-2-d1 into a good leaving group by protonation with a strong acid (like HCl). The chloride ion (Cl⁻) then acts as a nucleophile to displace the leaving group (water). A Lewis acid catalyst, such as anhydrous zinc chloride, is often employed to facilitate the reaction by coordinating to the oxygen of the alcohol, further enhancing the leaving group's ability.[12]
Experimental Workflow
The following protocol is a validated method for synthesizing 2-Chloropropane from isopropanol, which is directly adaptable for the deuterated analogue.[12]
Materials:
-
Propan-2-ol-2-d1
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath and distillation apparatus
Step-by-Step Procedure:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, carefully add anhydrous zinc chloride.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add a pre-mixed solution of propan-2-ol-2-d1 and concentrated hydrochloric acid to the flask with continuous stirring.[12]
-
Reaction: Allow the mixture to stir at room temperature before gently refluxing for 1-2 hours. The refluxing step is critical to drive the substitution reaction to completion.
-
Distillation: After reflux, reconfigure the apparatus for distillation. Gently heat the mixture and collect the distillate, which is the crude 2-Chloropropane-2-d1. The boiling point is low (~37 °C), so the collection flask must be cooled in an ice bath.[4][7]
-
Work-up/Purification:
-
Wash the collected distillate with cold water to remove any remaining HCl and ZnCl₂.
-
Neutralize any remaining acid by washing with a cold 5% sodium bicarbonate solution until effervescence ceases.
-
Wash again with cold water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Final Distillation: Perform a final fractional distillation, collecting the pure 2-Chloropropane-2-d1 fraction at its boiling point (35-37 °C).[12]
-
Characterization: Confirm the product's identity and purity using the spectroscopic methods outlined in Section 2.2.
Caption: Synthesis workflow for 2-Chloropropane-2-d1.
Key Applications in Research and Development
The utility of 2-Chloropropane-2-d1 stems from the unique properties imparted by the deuterium atom.
Mechanistic Studies via Kinetic Isotope Effect (KIE)
The C-D bond is stronger than the C-H bond. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. This phenomenon, the Kinetic Isotope Effect (KIE), is a cornerstone of mechanistic chemistry.[6] By comparing the reaction rates of 2-chloropropane and 2-Chloropropane-2-d1, researchers can determine if the C-H bond at the second carbon is broken during the slowest step of the reaction, providing powerful evidence for a proposed mechanism.[6]
Caption: The Kinetic Isotope Effect (KIE) principle.
Metabolic Pathway Tracing
As an isotopic tracer, 2-Chloropropane-2-d1 can be used to label molecules in metabolic studies.[] When a drug candidate or metabolite is synthesized using this building block, the deuterium atom serves as a "heavy" tag that can be tracked by mass spectrometry. This allows scientists to trace the fate of the isopropyl moiety within a biological system, identifying metabolites and understanding how a compound is processed.[2]
Improving Drug Properties (The "Deuterium Effect")
A significant application in modern drug development is the use of deuteration to enhance a drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5] Many drugs are metabolized by cytochrome P450 enzymes, which often involves the cleavage of a C-H bond. By strategically replacing this hydrogen with deuterium, the rate of metabolism can be slowed due to the KIE. This can lead to:
-
Increased drug half-life: The drug remains in the system longer.
-
Reduced toxic metabolites: Slower metabolism can decrease the formation of harmful byproducts.
-
Improved bioavailability: A lower "first-pass" metabolism effect.
This strategy has been successfully employed, with several deuterated drugs, such as deutetrabenazine, approved by the FDA.[5] 2-Chloropropane-2-d1 serves as a potential starting material for introducing a deuterated isopropyl group into a drug candidate to probe for these beneficial effects.
Safety, Handling, and Storage
While this guide focuses on the deuterated compound, its safety profile should be considered identical to that of 2-chloropropane, which is a hazardous substance.
-
Hazards: 2-Chloropropane is a highly flammable liquid and vapor with a very low flash point.[10][13] It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory system.[13][14] High concentrations may have a narcotic effect on the central nervous system.[9]
-
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[14][15]
-
Use spark-proof tools and explosion-proof equipment.[13][16]
-
Ground and bond all containers during transfer to prevent static discharge.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., butyl rubber or neoprene), and a lab coat.[15][16]
-
-
Storage:
Conclusion
2-Chloropropane-2-d1 is more than just a substituted alkane; it is a precision tool for the modern chemical and pharmaceutical scientist. Its value lies in the strategic placement of a single deuterium atom, enabling detailed mechanistic investigations, metabolic tracing, and the potential enhancement of therapeutic agents. Understanding its synthesis, properties, and safe handling is crucial for leveraging its full potential in the laboratory and beyond.
References
- Time in London, GB. Google. Accessed February 27, 2026.
-
Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. Accessed February 27, 2026. [Link]
-
Isotopic labeling. Wikipedia. Accessed February 27, 2026. [Link]
-
Flow Chemistry for Contemporary Isotope Labeling. X-Chem. Accessed February 27, 2026. [Link]
-
Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. ISMRM 2020. Accessed February 27, 2026. [Link]
-
2-chloropropane. Amine Catalysts. Accessed February 27, 2026. [Link]
-
2-Chloropropane MSDS. Harper College. Accessed February 27, 2026. [Link]
-
2-Chloro-2-deuteropropane. SpectraBase. Accessed February 27, 2026. [Link]
-
2-Chloropropane | C3H7Cl | CID 6361. PubChem - NIH. Accessed February 27, 2026. [Link]
-
HAZARD SUMMARY: 2-CHLOROPROPANE. NJ.gov. Accessed February 27, 2026. [Link]
-
Synthesis of 2-chloropropane. Sciencemadness Discussion Board. Accessed February 27, 2026. [Link]
-
Mass spectrum of 2-chloropropane. Doc Brown's Advanced Organic Chemistry. Accessed February 27, 2026. [Link]
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Role of Deuterated Solvents in Isotopic Labeling for Chemical Research – SYNMR [synmr.in]
- 4. Page loading... [wap.guidechem.com]
- 5. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 6. (ISMRM 2020) Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. [archive.ismrm.org]
- 7. echemi.com [echemi.com]
- 8. spectrabase.com [spectrabase.com]
- 9. newtopchem.com [newtopchem.com]
- 10. 2-Chloropropane = 99 75-29-6 [sigmaaldrich.com]
- 11. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. guidechem.com [guidechem.com]
- 13. nj.gov [nj.gov]
- 14. fishersci.com [fishersci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
An In-depth Technical Guide to Isopropyl Chloride-d1: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl chloride-d1, systematically named 2-chloropropane-2-d1, is a deuterated isotopologue of isopropyl chloride. In this molecule, the hydrogen atom on the central carbon (C2) is replaced by its heavier, stable isotope, deuterium (D). This isotopic substitution, while seemingly minor, imparts unique physicochemical properties to the molecule that make it a valuable tool in a variety of scientific disciplines, particularly in the elucidation of reaction mechanisms and in the development of new pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key applications of isopropyl chloride-d1 for the discerning scientific audience.
Chemical Structure and Formula
The fundamental identity of isopropyl chloride-d1 is defined by the precise placement of the deuterium atom.
Chemical Formula: C₃H₆DCl
Systematic Name: 2-chloropropane-2-d1
CAS Number: 53778-42-0[1]
Molecular Weight: 79.55 g/mol
The structure consists of a central carbon atom bonded to a chlorine atom, a deuterium atom, and two methyl groups. This specific isotopic labeling at the secondary carbon is crucial for its applications in mechanistic studies.
C2 [label="C", pos="0,0!", fontcolor="#202124"]; Cl [label="Cl", pos="0,1.5!", fontcolor="#34A853"]; D [label="D", pos="1.3,-0.75!", fontcolor="#EA4335"]; C1 [label="CH₃", pos="-1.3,-0.75!", fontcolor="#4285F4"]; C3 [label="CH₃", pos="0,-1.5!", fontcolor="#4285F4"];
C2 -- Cl; C2 -- D; C2 -- C1; C2 -- C3 [style=invis]; }
Caption: 2D Chemical Structure of 2-chloropropane-2-d1
Synthesis and Purification
The most common and direct method for the synthesis of 2-chloropropane-2-d1 is through the nucleophilic substitution of the corresponding deuterated alcohol, isopropanol-2-d1.
Synthesis from Isopropanol-2-d1
The reaction of isopropanol-2-d1 with a hydrohalic acid, typically hydrochloric acid (HCl), is a standard laboratory procedure. The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), is often employed to facilitate the reaction.[2]
Reaction:
(CH₃)₂CD(OH) + HCl --(ZnCl₂)--> (CH₃)₂CD(Cl) + H₂O
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-chloropropane-2-d1.
subgraph "cluster_reactants" { label = "Reactants"; bgcolor="#FFFFFF"; "Isopropanol-2-d1" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HCl" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ZnCl2" [label="ZnCl₂ (catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_reaction" { label = "Reaction"; bgcolor="#FFFFFF"; "ReactionVessel" [label="Reaction in a suitable flask"]; }
subgraph "cluster_workup" { label = "Work-up"; bgcolor="#FFFFFF"; "Washing" [label="Washing with NaHCO₃ solution\nand brine"]; "Drying" [label="Drying over anhydrous MgSO₄"]; }
subgraph "cluster_purification" { label = "Purification"; bgcolor="#FFFFFF"; "Distillation" [label="Fractional Distillation"]; }
"Isopropanol-2-d1" -> "ReactionVessel"; "HCl" -> "ReactionVessel"; "ZnCl2" -> "ReactionVessel"; "ReactionVessel" -> "Washing"; "Washing" -> "Drying"; "Drying" -> "Distillation"; "Distillation" -> "FinalProduct" [label="2-Chloropropane-2-d1"];
"FinalProduct" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Caption: General workflow for the synthesis of 2-chloropropane-2-d1.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place anhydrous zinc chloride.
-
Addition of Reactants: Cool the flask in an ice bath and slowly add pre-chilled concentrated hydrochloric acid, followed by the dropwise addition of isopropanol-2-d1.
-
Reaction: Allow the mixture to stir at room temperature for a designated period, followed by gentle heating under reflux.
-
Work-up: After cooling, the organic layer is separated, washed with a saturated sodium bicarbonate solution to neutralize excess acid, and then with brine.
-
Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and purified by fractional distillation. The fraction boiling at approximately 35-37 °C is collected.
Spectroscopic Characterization
The successful synthesis and purity of 2-chloropropane-2-d1 must be confirmed through rigorous spectroscopic analysis. The presence of the deuterium atom leads to distinct and predictable differences in the spectra compared to its non-deuterated counterpart.
Mass Spectrometry
The mass spectrum of 2-chloropropane-2-d1 provides direct evidence of deuterium incorporation. The molecular ion peak will be shifted by one mass unit higher than that of the non-deuterated compound.
| Fragment | Expected m/z (for ³⁵Cl isotope) | Notes |
| [M]⁺ | 79 | Molecular ion containing deuterium. |
| [M+2]⁺ | 81 | Molecular ion with ³⁷Cl isotope. |
| [M-CH₃]⁺ | 64 | Loss of a methyl group. |
| [CH(D)Cl]⁺ | 50 | Fragment containing the deuterated carbon. |
Infrared (IR) Spectroscopy
The most significant change in the IR spectrum of 2-chloropropane-2-d1 compared to the undeuterated molecule is the appearance of a C-D stretching vibration at a lower frequency (around 2100-2250 cm⁻¹) than the corresponding C-H stretch (around 2850-3000 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will be simplified compared to isopropyl chloride. The signal for the methine proton (the hydrogen on the central carbon) will be absent. The spectrum will be dominated by a doublet for the six equivalent protons of the two methyl groups, split by the remaining proton on the adjacent carbon.
-
²H NMR (Deuterium NMR): A single resonance will be observed in the deuterium NMR spectrum, confirming the presence and chemical environment of the deuterium atom.
-
¹³C NMR: The carbon attached to the deuterium will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with the deuterium nucleus (spin I = 1). The chemical shift of this carbon will also be slightly upfield compared to the corresponding carbon in the non-deuterated molecule.
Applications in Research and Drug Development
The primary utility of 2-chloropropane-2-d1 stems from the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound.[3] This phenomenon makes 2-chloropropane-2-d1 an invaluable tool for mechanistic elucidation.
Elucidation of Reaction Mechanisms
By comparing the reaction rates of 2-chloropropane and 2-chloropropane-2-d1, chemists can determine whether the C-H bond at the second position is broken in the rate-determining step of a reaction. This is particularly useful in distinguishing between different types of substitution and elimination reaction mechanisms (e.g., Sₙ1 vs. Sₙ2, E1 vs. E2).[4][5]
"Reactants" [label="Reactants\n(C-H vs C-D bond)"]; "TransitionState" [label="Transition State"]; "Products" [label="Products"];
"Reactants" -> "TransitionState" [label="Activation Energy (Ea)"]; "TransitionState" -> "Products";
subgraph "cluster_energy" { label="Reaction Coordinate"; bgcolor="#FFFFFF"; "Reactants"; "TransitionState"; "Products"; }
"Note" [shape=plaintext, label="Ea (C-D) > Ea (C-H) if bond is broken in rate-determining step", fontsize=10, fontcolor="#EA4335"]; }
Caption: Conceptual diagram of the kinetic isotope effect.
Drug Development and Metabolism Studies
In drug development, deuteration is a strategy employed to improve the metabolic profile of a drug candidate. By replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism can be slowed, potentially leading to:
-
Increased half-life: The drug remains in the body for a longer period, which may allow for less frequent dosing.
-
Improved bioavailability: Reduced first-pass metabolism can increase the amount of the drug that reaches systemic circulation.
-
Reduced formation of toxic metabolites: By slowing down a particular metabolic pathway, the formation of harmful byproducts can be minimized.
While specific examples of 2-chloropropane-2-d1 being incorporated into a final drug product are not prevalent, it serves as a valuable research tool and building block in the synthesis of more complex deuterated molecules. Its reactivity allows for the introduction of a deuterated isopropyl group into a larger molecule, enabling the study of metabolic pathways involving this moiety.
Safety and Handling
2-Chloropropane-2-d1 should be handled with the same precautions as its non-deuterated counterpart. It is a highly flammable liquid and should be used in a well-ventilated area, away from ignition sources.[6][7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.
Conclusion
Isopropyl chloride-d1 (2-chloropropane-2-d1) is a specialized chemical with significant utility in scientific research. Its value lies in the strategic placement of a deuterium atom, which allows for the probing of reaction mechanisms through the kinetic isotope effect. For researchers in organic synthesis, medicinal chemistry, and drug development, an understanding of the synthesis, characterization, and applications of this and other deuterated compounds is essential for advancing their respective fields. The ability to selectively modify reaction rates and metabolic pathways through isotopic substitution offers a powerful approach to both fundamental and applied chemical research.
References
-
Sciencemadness. (2005, November 27). Synthesis of 2-chloropropane. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Available at: [Link]
-
Indian Academy of Sciences. (1997). Use of Isotopes for Studying Reaction Mechanisms. Resonance, 2(8), 18-24. Available at: [Link]
-
Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloropropane. National Center for Biotechnology Information. Retrieved from [Link]
-
Quora. (2018, July 27). How will you prepare 2 chloropropane from propane? Retrieved from [Link]
-
Quora. (2023, November 7). Why is 2-chloropropane a major product than 1-chloro propane? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Available at: [Link]
- Journal of Multidisciplinary Engineering Science and Technology (JMEST). (2022). Kinetic Isotope Effect; A Physical Organic Tool to Interpret Reaction Mechanism. 9(7).
-
Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]
-
Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. 2-CHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
2-Chloropropane-2-d1: Technical Profile & Sourcing Guide
This technical guide details the specifications, sourcing, synthesis, and applications of 2-Chloropropane-2-d1 (CAS 53778-42-0) , a critical isotopologue for mechanistic interrogation in organic chemistry and drug metabolism.[1]
Executive Summary
2-Chloropropane-2-d1 (Isopropyl-2-d1 chloride) is a selectively deuterated alkyl halide where the methine proton at the C2 position is replaced by deuterium (
Market Status (2026):
-
Availability: Niche.[1][2] Stocked primarily by specialized isotope manufacturers (e.g., C/D/N Isotopes).[3]
-
Price Point: High value (~$250 USD / gram).
-
Primary Utility: Mechanistic elucidation (E1 vs. E2 pathways) and metabolic stability profiling.
Technical Specifications
| Property | Specification |
| Chemical Name | 2-Chloropropane-2-d1 |
| Synonyms | Isopropyl-2-d1 chloride; (CH |
| CAS Number | 53778-42-0 |
| Molecular Formula | C |
| Molecular Weight | 79.55 g/mol |
| Isotopic Purity | |
| Chemical Purity | |
| Boiling Point | 35–36 °C (Lit.)[4] |
| Density | ~0.86 g/mL at 25 °C |
| Appearance | Colorless, volatile liquid |
| Flash Point | -32 °C (Highly Flammable) |
Market Analysis: Suppliers & Pricing
The following data reflects the specialized isotope market. Prices are estimates based on standard catalog listings for research-grade materials.[1]
Primary Suppliers
| Supplier | Catalog / Product ID | Pack Size | Est. Price (USD) | Notes |
| C/D/N Isotopes | D-4253 | 1 g | $250.00 | Primary manufacturer; high reliability. |
| LGC Standards | CDN-D-4253 | 1 g | Inquire | Distributor for C/D/N; often holds local stock.[1] |
| Medical Isotopes | 12234 (Generic) | Variable | Inquire | Custom synthesis capabilities; lead times vary. |
| Sigma-Aldrich | Check Availability | - | - | Often distributes for isotope specialists; check for "Isopropyl-2-d1 chloride".[1] |
Procurement Insight: Due to the volatility of this compound (BP ~35°C), shipping often requires hazardous materials handling (UN 2356) and cold-chain logistics, which can add
200 to the base price.
Synthesis & Manufacturing
For researchers requiring bulk quantities where commercial pricing is prohibitive, synthesis is possible via the Lucas Reagent method adapted for deuterated substrates.
Synthesis Workflow (DOT Diagram)
Figure 1: Synthesis pathway converting Isopropanol-2-d1 to 2-Chloropropane-2-d1 via nucleophilic substitution.[1]
Detailed Protocol (Self-Validating)
Reagents:
-
Isopropanol-2-d1 (1.0 eq)[1]
-
Conc. HCl (3.0 eq)
-
Anhydrous ZnCl
(1.0 eq)ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Preparation: In a three-necked flask equipped with a reflux condenser and dropping funnel, dissolve anhydrous ZnCl
in concentrated HCl. Cool to 0°C. -
Addition: Add Isopropanol-2-d1 dropwise. The reaction is exothermic; maintain temperature <20°C to prevent volatilization of the product.
-
Reflux: Gently reflux the mixture for 1–2 hours. The alkyl halide will form an upper organic layer.
-
Separation: Cool and separate the upper layer.
-
Wash: Wash the organic layer with cold water (2x), 5% NaHCO
(to remove acid), and brine. -
Drying: Dry over anhydrous CaCl
or MgSO . -
Distillation: Perform fractional distillation. Collect the fraction boiling at 35–36°C .
-
Validation: Check refractive index (
) and GC purity.
-
Applications in Research & Drug Development
A. Mechanistic Probes (Kinetic Isotope Effects)
2-Chloropropane-2-d1 is the "gold standard" substrate for distinguishing between E1 (Unimolecular Elimination) and E2 (Bimolecular Elimination) mechanisms.[1]
-
E2 Mechanism: The C-H(D) bond breaks in the rate-determining step.[5] Using the 2-d1 isotopologue results in a large primary KIE (
).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
E1 Mechanism: The C-Cl bond breaks first; the C-H(D) bond remains intact during the rate-determining step.[1] This results in a secondary KIE (
).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
B. NMR Spectroscopy Standards
In
-
2-d1 Advantage: The methine signal disappears.[1] The methyl signal transforms from a doublet into a triplet (due to coupling with deuterium, spin=1), simplifying integration and assignment in complex mixtures.
Decision Logic: When to use 2-d1?
Figure 2: Decision matrix for selecting the appropriate isotopologue based on research intent.
Quality Control & Handling
Storage:
-
Store at 2–8°C (Refrigerated).
-
Keep tightly sealed; the compound is highly volatile.
-
Protect from light to prevent free-radical decomposition.[1]
QC Parameters:
-
Isotopic Enrichment: Determine via
H NMR (integration of residual methine peak vs. methyl peak). -
Chemical Purity: GC-MS is preferred.[1] Look for m/z peaks shifted by +1 unit compared to standard library spectra (Parent ion m/z ~79/81 for Cl isotopes).
References
-
C/D/N Isotopes. (2025). Product Specification: 2-Chloropropane-2-d1 (D-4253).[1][3][6] Retrieved from
-
Guidechem. (2025). CAS 53778-42-0 Suppliers and Technical Data. Retrieved from
-
Westheimer, F. H. (1961).[5] The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews, 61(3), 265-273. (Foundational text on KIE).
-
LGC Standards. (2025). Reference Materials for Stable Isotopes. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (2024). Cameo Chemicals: 2-Chloropropane Safety Data. Retrieved from
Sources
- 1. CPAChem Products - High Purity Compounds [cpachem.com]
- 2. nbinno.com [nbinno.com]
- 3. cromlab-instruments.es [cromlab-instruments.es]
- 4. 1-Methoxy-2-butanol 97 53778-73-7 [sigmaaldrich.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. 2-Chloropropane-2-d1 | CDN-D-4253-0.5G | LGC Standards [lgcstandards.com]
Difference between 2-Chloropropane-2-d1 and 2-Chloropropane-d7
Executive Summary
This guide details the structural, physical, and mechanistic distinctions between 2-Chloropropane-2-d1 (monodeuterated at the methine position) and 2-Chloropropane-d7 (perdeuterated). While chemically similar, their utility in research differs fundamentally: the 2-d1 isotopologue is a precision tool for probing
Structural & Physical Characterization
The primary difference lies in the isotopic substitution pattern, which dictates their mass spectrometric signatures and nuclear magnetic resonance (NMR) profiles.
Comparative Data Table
| Feature | 2-Chloropropane (Standard) | 2-Chloropropane-2-d1 | 2-Chloropropane-d7 |
| Formula | |||
| Structure | |||
| Mol.[1][2][3][4] Weight | 78.54 g/mol | 79.55 g/mol | 85.58 g/mol |
| Silent (Residual peaks only) | |||
| Silent | |||
| Primary Use | Solvent / Reagent | Metabolic Stability / |
*Note: The methyl signal in 2-d1 appears as a singlet (or broadened singlet) because the vicinal coupling proton (
Spectroscopic Identification[5]
-
Mass Spectrometry: The parent ion (
) shifts by +1 unit for the 2-d1 analog and +7 units for the d7 analog. The chlorine isotope pattern ( in 3:1 ratio) remains preserved in both. -
Infrared (IR): Both deuterated compounds exhibit a C-D stretching vibration in the "silent region" (
), distinct from the C-H stretch ( ).
Synthesis Protocols
To ensure isotopic purity, synthesis must proceed via the reduction of the corresponding ketone, followed by chlorination. Direct H/D exchange is not viable due to lack of acidic protons.
Synthesis Workflow Diagram
Caption: Parallel synthesis routes for 2-d1 and d7 isotopologues via ketone reduction and chlorination.
Detailed Protocol: Zinc Chloride Method
Objective: Convert labeled Isopropanol to 2-Chloropropane.
Reagents: Isopropanol-2-d1 (for 2-d1) OR Isopropanol-d7 (for d7), Conc. HCl, Anhydrous
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anhydrous
(1.0 eq) in concentrated HCl (1.5 eq). Cool to . -
Addition: Add the labeled Isopropanol (1.0 eq) dropwise.
-
Reflux: Heat the mixture to gentle reflux for 2–3 hours. The solution will separate into two layers as the alkyl chloride forms (insoluble in acid).
-
Separation: Cool and separate the upper organic layer.
-
Purification: Wash with cold water, then 5%
, then brine. Dry over . -
Distillation: Distill the crude product. Collect the fraction boiling at
.-
Note: Yields are typically 60–70%. For higher yields, Thionyl Chloride (
) with Pyridine can be used, but purification is more rigorous to remove sulfur byproducts.
-
Mechanistic Utility: Kinetic Isotope Effects (KIE)[5][6][7][8]
This is the most critical scientific distinction. The choice between 2-d1 and d7 determines which part of the reaction coordinate you are probing.
Alpha-Secondary KIE (Using 2-Chloropropane-2-d1)
-
Target: The C-Cl bond breaking event.
-
Theory: When the C-Cl bond breaks (SN1), the hybridization at the central carbon changes from
(tetrahedral, tight) to (trigonal planar, looser). -
Observation: The out-of-plane bending vibrations of the C-H bond are easier in the
transition state. -
Result: If
is replaced by (2-d1), the reaction typically proceeds faster or shows a normal KIE ( ). This confirms the formation of a carbocation intermediate.
Beta-Secondary KIE (Using 2-Chloropropane-d7)
-
Target: Hyperconjugation and Elimination.
-
Theory: In an SN1 reaction, the developing empty p-orbital on the carbocation is stabilized by the adjacent C-H (or C-D) sigma bonds (hyperconjugation).
-
Observation: C-H bonds are better at hyperconjugation than C-D bonds.
-
Result: Replacing beta-hydrogens with deuterium (d7 or d6) destabilizes the transition state, leading to a slower reaction (
, often 1.1–1.3 per D). -
E2 Elimination: If the mechanism is E2, the beta-D is removed directly. This results in a massive Primary KIE (
), proving the base is abstracting a proton in the rate-determining step.
KIE Decision Logic
Caption: Decision tree for interpreting Kinetic Isotope Effects using 2-d1 vs d7 isotopologues.
Metabolic Stability & Drug Development[5][6][7][9]
In pharmaceutical research, these compounds serve as models for "metabolic switching."
-
2-Chloropropane-2-d1: Protects the methine position. This inhibits oxidation to the gem-chlorohydrin (which would spontaneously decompose to acetone). If the primary metabolic route is alpha-hydroxylation, 2-d1 will significantly extend half-life (
). -
2-Chloropropane-d7: Protects the entire isopropyl group. This blocks both alpha-oxidation and omega-oxidation (methyl hydroxylation).
-
Application: If a drug candidate contains an isopropyl group that is a "metabolic soft spot" (rapidly degraded by CYP450), replacing it with a d7-isopropyl group is a standard strategy to improve bioavailability without altering binding affinity.
-
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Standard text for KIE theory).
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link[5]
-
Westheimer, F. H. (1961).[6] The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews, 61(3), 265–273. Link[5]
-
Shiner, V. J. (1970). Deuterium Isotope Effects in Solvolytic Substitution at Saturated Carbon. Isotope Effects in Chemical Reactions, ACS Monograph 167. Link[5]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for Alkyl Halide Synthesis protocols).
Sources
- 1. CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride - Google Patents [patents.google.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. JP2019001737A - Method for synthesis of 2-chloropropane - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Regulatory Status of Deuterated Alkyl Halides in Research
The is a complex intersection of environmental law, controlled substance enforcement, and pharmaceutical strategy.
This guide synthesizes the divergent regulatory frameworks of the US (TSCA/DEA/FDA) and EU (REACH/EMA) , providing a compliance roadmap for researchers handling these potent isotopic reagents.
A Technical Compliance Guide for Scientists & Drug Developers
Executive Summary
Deuterated alkyl halides (e.g.,
-
Environmentally (TSCA): They are distinct "New Chemical Substances."
-
Pharmaceutically (FDA): They create "New Chemical Entities" (NCEs) eligible for exclusivity.
-
Legally (DEA): They exist in a "Grey Zone" of the Federal Analogue Act.
Part 1: Chemical Identity & Environmental Compliance (TSCA vs. REACH)
The fundamental question—Is a deuterated molecule the same as its hydrogen analog?—receives opposite answers in the US and EU.
The US Perspective: TSCA (The "Distinct Identity" Rule)
Under the Toxic Substances Control Act (TSCA), the EPA considers a molecule with deliberate isotopic modification to be a different chemical substance than its natural-abundance counterpart.
-
The Trap: Even if Methyl Iodide (CAS 74-88-4) is on the TSCA Inventory, Methyl-d3 Iodide (CAS 865-50-9) is treated as a separate entry. If it is not explicitly listed, it is a New Chemical Substance .
-
Research Exemption: Most research use falls under the R&D Exemption (40 CFR § 720.36). To qualify, you must:
-
Use the material solely for R&D.
-
Limit quantities to what is necessary for experimentation.
-
Ensure use is under the supervision of a Technically Qualified Individual (TQI) .
-
Notify all staff of health risks (e.g., via SDS).
-
The EU Perspective: REACH (The "Sameness" Principle)
The European Chemicals Agency (ECHA) generally regards isotopically labeled substances as the same substance as the non-labeled form for registration purposes, provided the hazard profile is not significantly altered (which is typical for D vs. H).
-
Implication: If the non-deuterated alkyl halide is registered, the deuterated version often falls under that registration, subject to tonnage bands.
Table 1: Regulatory Comparison for Deuterated Alkyl Halides
| Feature | US (EPA / TSCA) | EU (ECHA / REACH) |
| Chemical Identity | Distinct Substance. Requires separate inventory listing. | Same Substance. Covered by the parent registration (usually).[1] |
| Inventory Status | Often "New Chemical" (Not listed). | Considered "Existing" if H-analog is registered. |
| Compliance Action | R&D Exemption mandatory for unlisted compounds. | Inquiry required if tonnage > 1 t/y and CAS differs. |
| CAS Number | Distinct CAS required for PMN. | Distinct CAS accepted under parent EC number. |
Visualization: TSCA Compliance Decision Tree
The following diagram outlines the logic flow for determining TSCA compliance for a deuterated alkyl halide.
Caption: Logic flow for TSCA compliance. Most research activities rely on the R&D Exemption (Yellow).
Part 2: Controlled Substances & Precursor Regulations (DEA)
Deuterated alkyl halides are often potent alkylating agents. If the alkyl group corresponds to a controlled substance backbone (e.g., a deuterated precursor for fentanyl), the legal status becomes critical.
The "Isomer" vs. "Isotope" Ambiguity
The Controlled Substances Act (CSA) defines "isomer" generally as an optical isomer. It does not explicitly include "isotopes" in the definition of a controlled substance.
-
The Loophole? Technically, a deuterated precursor is not the "isomer" of the listed precursor.
-
The Trap (Analogue Act): The Federal Analogue Act (21 U.S.C. § 813) treats any substance substantially similar in structure and pharmacological effect to a Schedule I or II substance as if it were in Schedule I, if intended for human consumption.
Precursor Control (List I & II Chemicals)
Many alkyl halides are precursors. For example, Benzyl Chloride is a List II chemical.[2]
-
Status of Deuterated Precursors: The DEA List I/II regulations specify the "basic or parent chemical." They do not explicitly list deuterated versions.
-
Operational Risk: While possession of Benzyl Chloride-d7 might not trigger a List II violation technically, using it to synthesize a controlled substance constitutes manufacturing , which is a felony without registration.
-
Supplier KYC: Reputable suppliers (Sigma, Cambridge Isotope) will often require an "Intended Use Letter" for deuterated analogs of precursors to satisfy their own liability audits.
Part 3: Pharmaceutical Development (FDA/EMA)
In drug development, the "Deuterium Switch" is a validated strategy to extend half-life and reduce dosing frequency.
Deuterated Drugs as New Chemical Entities (NCEs)
The FDA recognizes the Carbon-Deuterium (C-D) bond as chemically distinct from Carbon-Hydrogen (C-H).
-
Exclusivity: A deuterated version of an approved drug is considered a New Chemical Entity (NCE) . This grants 5 years of market exclusivity , independent of the parent drug's patent status (e.g., Austedo vs. Tetrabenazine).
-
Regulatory Pathway: The 505(b)(2) pathway is standard. It allows the sponsor to reference the parent drug's safety data, bridging it with new data on the deuterated analog's PK and metabolic profile.
Alkyl Halides as Critical Reagents
Deuterated alkyl halides (e.g.,
-
Impurity Profiling: Alkyl halides are potential Genotoxic Impurities (PGIs) .
-
Control Strategy: In the CMC (Chemistry, Manufacturing, and Controls) section of an NDA, you must demonstrate that unreacted deuterated alkyl halides are purged to below the Threshold of Toxicological Concern (TTC), typically < 1.5 µ g/day .
Visualization: The "Deuterium Switch" Development Pathway
This diagram illustrates the 505(b)(2) regulatory strategy for a deuterated drug using alkyl halide reagents.
Caption: The 505(b)(2) pathway leverages parent data while securing NCE exclusivity for the deuterated analog.
Part 4: Operational Protocols
Protocol: Self-Validating Handling of Reactive Deuterated Halides
Objective: Ensure safety and regulatory traceability when using volatile deuterated alkyl halides (e.g., Iodomethane-d3).
Step-by-Step Methodology:
-
Inventory Log: Upon receipt, log the specific Isotopic Enrichment (e.g., 99.5 atom % D) and CAS Number . Verify TSCA status immediately.
-
Containment: Handle only in a certified fume hood. These compounds are often volatile carcinogens.
-
Quenching (Decontamination):
-
Reagent: Prepare a solution of 10% aqueous Sodium Thiosulfate (
) and Sodium Carbonate. -
Action: Rinse all glassware and syringes used with alkyl halides into this quenching bath before removing them from the hood.
-
Validation: Test the waste stream with 4-(p-nitrobenzyl)pyridine (NBP) indicator (turns purple in presence of active alkylating agents) to ensure destruction.
-
-
Documentation: Record the destruction of the specific lot number in the lab notebook to satisfy potential DEA/EPA audits regarding "consumption" of the chemical.
"Know Your Chemical" (KYC) Checklist
Before ordering or synthesizing a deuterated alkyl halide, answer these three questions:
-
Is the hydrogen analog a Controlled Substance or Listed Precursor?
-
If Yes: Treat the deuterated version with the same security protocols (locked storage, usage logs).
-
-
Is the specific deuterated CAS on the TSCA Inventory?
-
If No: Ensure you are strictly within the R&D exemption limits.
-
-
Is the alkyl halide a known carcinogen?
-
If Yes: Implement PGI control strategies if the final product is for human use.
-
References
-
FDA Guidance. Regulatory Considerations for Deuterated Products. Salamandra. (2025).[3]
-
US EPA. TSCA Inventory Guidance Regarding Isotopes. (2013).
-
ACS Publications. Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. (2017).
-
FDA Law Blog. FDA Determines that Deuterated Compounds are NCEs. (2017).
-
ECHA. Guidance for identification and naming of substances under REACH and CLP.[4] (2023).[1][4][5]
-
US Dept of Justice. Controlled Substances Act - Definitions (21 U.S.C. § 802).
-
BenchChem. Physicochemical Properties of Deuterated Alkyl Halide Standards. (2025).[3]
Sources
- 1. nsf.org [nsf.org]
- 2. DEA list of chemicals - Wikipedia [en.wikipedia.org]
- 3. 21 U.S. Code § 802 - Definitions | U.S. Code | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. Helpdesk - Homepage - Guidance for identification and naming of substances under REACH and CLP - Bundesanstalt für Arbeitsschutz und Arbeitsmedizin [reach-clp-biozid-helpdesk.de]
- 5. everycrsreport.com [everycrsreport.com]
Solubility Profile of 2-Chloropropane-2-d1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the solubility characteristics of 2-chloropropane-2-d1 in common organic solvents. Given the specificity of this deuterated isotopologue, direct solubility data is limited. Therefore, this document synthesizes information from its non-deuterated analogue, 2-chloropropane (isopropyl chloride), and integrates theoretical principles regarding isotope effects to provide a robust and practical solubility profile.
Introduction and Physicochemical Context
2-Chloropropane (C₃H₇Cl) is a colorless, volatile, and flammable liquid widely used as a solvent and an intermediate in organic synthesis.[1][2] Its deuterated form, 2-chloropropane-2-d1, where the hydrogen atom on the second carbon is replaced by a deuterium atom, is of significant interest in mechanistic studies, particularly for tracking reaction pathways and understanding kinetic isotope effects. The solubility of this compound is a critical parameter for its application in various experimental and developmental settings, dictating solvent choice for reactions, purifications, and formulations.
The molecule exhibits moderate polarity due to the electronegative chlorine atom, which induces a dipole moment.[3] However, the overall non-polar character of the isopropyl backbone plays a significant role in its solubility behavior.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This principle states that substances with similar intermolecular forces and polarity are more likely to be miscible. The primary intermolecular forces at play for 2-chloropropane-2-d1 are:
-
London Dispersion Forces: Present in all molecules, these forces are the primary interactions in non-polar solvents.
-
Dipole-Dipole Interactions: Arising from the permanent dipole of the C-Cl bond, these are significant when interacting with other polar molecules.
For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[6]
The Isotope Effect on Solubility
The substitution of a protium (¹H) atom with a deuterium (²H) atom introduces subtle changes in the molecule's physical properties due to the difference in mass. This can lead to what is known as a solvent isotope effect. While the electronic structure and, therefore, the polarity remain virtually unchanged, the vibrational frequencies of the C-D bond are lower than that of the C-H bond. This can lead to slight differences in intermolecular interactions and, consequently, solubility.
Generally, deuterated compounds exhibit slightly lower vapor pressures and higher boiling points than their protium counterparts. This suggests stronger intermolecular forces in the liquid state. The effect on solubility can be complex and depends on the specific solvent-solute interactions.[7][8] An isotope effect where the heavier isotopologue is more soluble is termed a "normal isotope effect," while the opposite is an "inverse isotope effect."[9] For most organic solvents, the difference in solubility between 2-chloropropane and 2-chloropropane-2-d1 is expected to be minimal and often within the range of experimental error for routine applications.
Solubility Data (Qualitative & Quantitative)
| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Intermolecular Forces |
| Non-Polar | Hexane, Toluene, Benzene | Miscible | Dominated by London dispersion forces. The non-polar isopropyl group of the solute interacts favorably with the non-polar solvent molecules.[6] |
| Polar Aprotic | Acetone, Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate | Miscible | Strong dipole-dipole interactions and dispersion forces between the solute and solvent lead to high miscibility.[2] |
| Polar Protic | Ethanol, Methanol | Miscible | While these solvents are capable of hydrogen bonding, the dipole-dipole and dispersion forces are sufficient for miscibility.[10][11] |
| Aqueous | Water | Slightly Soluble (approx. 3.1 g/L at 20°C)[12][13][14] | The energy required to break the strong hydrogen bonds in water is not sufficiently compensated by the formation of weaker dipole-dipole interactions with 2-chloropropane.[3] |
Intermolecular Interactions and Solubility
The solubility of 2-chloropropane-2-d1 is governed by the balance of forces between the solute and solvent molecules. The following diagram illustrates these interactions.
Caption: Intermolecular forces governing the solubility of 2-chloropropane-2-d1.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for 2-chloropropane-2-d1 in a specific solvent, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[15]
Materials and Equipment
-
2-Chloropropane-2-d1 (solute)
-
Selected organic solvent (high purity)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Glass vials with PTFE-lined screw caps
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
Volumetric flasks
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)
Step-by-Step Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 2-chloropropane-2-d1 in the chosen solvent at known concentrations to create a calibration curve.
-
Sample Preparation: Add an excess amount of 2-chloropropane-2-d1 to a known volume of the solvent in a glass vial. The presence of a distinct undissolved phase of the solute should be visible.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solute settle.
-
Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Attach a syringe filter and dispense the filtrate into a clean vial. This step is crucial to remove any undissolved micro-droplets.
-
Quantification: Dilute the filtrate to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a calibrated GC-FID or other appropriate analytical method.
-
Data Analysis: Using the calibration curve, determine the concentration of 2-chloropropane-2-d1 in the saturated solution. The solubility is reported in units such as g/L or mol/L at the specified temperature.
Experimental Workflow Diagram
Caption: Workflow for quantitative solubility determination via the shake-flask method.
Conclusion
While direct, published data for the solubility of 2-chloropropane-2-d1 is scarce, a robust understanding can be derived from its non-deuterated analogue and fundamental chemical principles. It is expected to be miscible with a wide range of non-polar and polar aprotic/protic organic solvents, and only sparingly soluble in water. The minor isotope effects due to deuterium substitution are unlikely to significantly impact its qualitative solubility profile for most applications. For high-precision work, the experimental protocol provided offers a reliable method for determining quantitative solubility in any solvent of interest.
References
- Vertex AI Search.
- Sigma-Aldrich. 2-Chloropropane Product Page.
- Solubility of Things. Isopropyl chloride.
- Sigma-Aldrich.
- CymitQuimica. CAS 75-29-6: 2-Chloropropane.
- ChemBK. 2-Chloropropane - Physico-chemical Properties.
- ChemicalBook.
- ECHEMI.
- CPAChem.
- ChemicalBook. 2-Chloropropane | 75-29-6.
- ECHEMI. 75-29-6, 2-Chloropropane Formula.
- Benchchem. General Experimental Protocol for Determining Solubility.
- Education.com. Testing the Solubility of Common Liquid Solvents.
- Santa Cruz Biotechnology.
- ResearchGate.
- BCC. Experiment 4 Solubility of a Salt.
- ECHEMI. 53778-42-0, 2-CHLOROPROPANE-2-D1 Formula.
- NOAA - CAMEO Chemicals. 2-CHLOROPROPANE.
- PubChem - NIH. 2-Chloropropane | C3H7Cl | CID 6361.
- University of Technology, Iraq. Experimental No. (3) Solubility and solution.
- Pearson+.
- PMC.
- ResearchGate. Interpretation of isotope effects on the solubility of gases.
- Chemguide. an introduction to halogenoalkanes (haloalkanes).
- ResearchGate. (PDF) Introduction Interpretation of isotope effects on the solubility of gases.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 75-29-6: 2-Chloropropane | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. education.com [education.com]
- 5. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-氯丙烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. chembk.com [chembk.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cpachem.com [cpachem.com]
- 14. echemi.com [echemi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synonyms and Nomenclature of 2-Chloropropane-2-d1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synonyms and nomenclature for the deuterated organic compound 2-Chloropropane-2-d1. Understanding the various names for this compound is crucial for accurate literature searches, unambiguous communication in research, and precise procurement of materials.
Introduction to Deuterated Compounds
Deuterium-labeled compounds, such as 2-Chloropropane-2-d1, are valuable tools in chemical and pharmaceutical research.[1] The substitution of a hydrogen atom with its stable isotope, deuterium, can provide insights into reaction mechanisms and the pharmacokinetic properties of molecules.[1] This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, influencing the rate of metabolic breakdown.[2] These compounds are also essential as internal standards in mass spectrometry and for chemical structure determination in NMR spectroscopy.[1]
2-Chloropropane-2-d1 is a colorless liquid used in organic synthesis, particularly as a starting material for pharmaceuticals and agrochemicals.[3] The deuterium substitution is specifically at the 2-position, providing unique properties for studying reaction mechanisms and kinetic isotope effects.[3]
Nomenclature and Synonyms
The systematic and common names for 2-Chloropropane-2-d1 are derived from its non-deuterated parent compound, 2-Chloropropane.
Systematic and Common Names
The most accurate and systematically correct name under IUPAC nomenclature is 2-Chloropropane-2-d1 . This name explicitly indicates the presence of a deuterium atom at the second carbon of the propane chain.
Another commonly used and acceptable name is 2-Propyl-2-d chloride .
Synonyms Based on the Parent Compound
Many synonyms arise from the various names for the non-deuterated parent compound, 2-Chloropropane (CAS No: 75-29-6).[3] These synonyms are often adapted to include the deuterium label. The synonyms for 2-Chloropropane include:
When referring to the deuterated analog, these names would be modified to indicate the isotopic substitution, for example, "isopropyl-2-d chloride."
Tabulated Summary of Synonyms
For clarity and quick reference, the following table summarizes the primary names and synonyms for 2-Chloropropane-2-d1.
| Name/Synonym | Type | CAS Number |
| 2-Chloropropane-2-d1 | Systematic (IUPAC) | 53778-42-0[3][9] |
| 2-Propyl-2-d chloride | Common | 53778-42-0 |
| Isopropyl-2-d chloride | Common | 53778-42-0 |
| sec-Propyl-2-d chloride | Common | 53778-42-0 |
| Chlorodimethylmethane-d1 | Common | 53778-42-0 |
Structural and Chemical Information
The parent compound, 2-Chloropropane, is a highly flammable liquid with a chloroform-like odor.[4][5][10] It is slightly soluble in water and miscible with alcohol and ether.
Visualization of Synonym Relationships
The following diagram illustrates the relationship between the primary systematic name and its common synonyms.
Caption: Relationship between the systematic name and common synonyms.
Conclusion
A thorough understanding of the various synonyms for 2-Chloropropane-2-d1 is essential for professionals in the fields of chemical research and drug development. This guide provides a consolidated reference to aid in the accurate identification and communication of this important deuterated compound. The consistent use of the systematic IUPAC name, 2-Chloropropane-2-d1 , is recommended to avoid ambiguity.
References
-
PubChem - NIH. (n.d.). 2-Chloropropane | C3H7Cl | CID 6361. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2-Dichloropropane. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Propyl chloride. Retrieved from [Link]
-
TradeIndia. (n.d.). 2-Chloropropane Analytical Standard. Retrieved from [Link]
-
Hydrosil International. (n.d.). Propyl Chloride | Air Pollutant. Retrieved from [Link]
-
PubMed. (1986). Metabolism of selectively methylated and deuterated analogs of 1,2-dibromo-3-chloropropane: role in organ toxicity and mutagenicity. Retrieved from [Link]
-
University of California, Santa Barbara. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Propyl chloride. Retrieved from [Link]
-
Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Chloropropyldimethylamine hydrochloride | C5H13Cl2N | CID 94294. Retrieved from [Link]
Sources
- 1. Deuteration - ThalesNano [thalesnano.com]
- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 3. Page loading... [guidechem.com]
- 4. 2-CHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 2-Chloropropane | C3H7Cl | CID 6361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloropropane Analytical Standard - Best Price, High Purity Supplier in Mumbai [nacchemical.com]
- 7. hydrosilintl.com [hydrosilintl.com]
- 8. Propyl chloride - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. 2-Chloropropane | 75-29-6 [amp.chemicalbook.com]
Methodological & Application
Application Note & Protocol: Synthesis of 2-Chloropropane-2-d1 via Electrophilic Addition of Deuterium Chloride to Propene
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-chloropropane-2-d1, an isotopically labeled alkyl halide. The protocol leverages the well-established principle of electrophilic addition of deuterium chloride (DCl) to propene. Detailed explanations of the underlying reaction mechanism, step-by-step experimental procedures, critical safety considerations, and robust analytical characterization methods are provided for researchers, chemists, and professionals in drug development and mechanistic studies. The strategic placement of a deuterium atom at the C2 position makes this compound a valuable tool for kinetic isotope effect studies, as a metabolic tracer, and as an internal standard in quantitative mass spectrometry.[1][2]
Introduction: The Significance of Isotopic Labeling
Stable isotope labeling is a powerful technique used to track the journey of molecules through chemical reactions or biological pathways.[3] By replacing an atom with its heavier, non-radioactive isotope (e.g., hydrogen-1 with deuterium, ²H or D), we create a molecular tracer that is chemically identical to its unlabeled counterpart but distinguishable by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers.[3]
Deuterated compounds, such as 2-chloropropane-2-d1, are particularly valuable in pharmaceutical research and development for several reasons:
-
Mechanistic Elucidation: They are instrumental in studying reaction mechanisms and determining rate-limiting steps through the kinetic isotope effect (KIE).[4]
-
Metabolic Studies: Labeled compounds allow for the precise tracking of metabolic pathways of a drug candidate, aiding in the identification of metabolites.[2]
-
Quantitative Analysis: They serve as ideal internal standards in mass spectrometry-based assays due to their similar chemical behavior and distinct mass, leading to highly accurate quantification of analytes in complex biological matrices.[1]
This guide focuses on a reliable and regioselective method for synthesizing 2-chloropropane-2-d1 from readily available starting materials.
Reaction Principle: Electrophilic Addition & Markovnikov's Rule
The synthesis proceeds via the electrophilic addition of deuterium chloride (DCl) across the double bond of propene.[5][6][7] Propene is an unsymmetrical alkene, meaning the two carbons of the double bond are not identically substituted.[8] Consequently, the addition of an unsymmetrical reagent like DCl is regioselective and governed by Markovnikov's Rule.[7][8][9]
Mechanism:
-
Electrophilic Attack: The pi (π) bond of the propene molecule, being an area of high electron density, acts as a nucleophile.[6][10] It attacks the electrophilic deuterium atom of DCl.
-
Carbocation Formation: This initial attack breaks the π bond and forms a new carbon-deuterium (C-D) sigma (σ) bond. Crucially, the deuterium adds to the terminal carbon (C1), which bears more hydrogen atoms. This regioselectivity leads to the formation of a more stable secondary carbocation at the central carbon (C2), rather than a less stable primary carbocation.[5][8][11][12] The stability of the carbocation intermediate is the driving force behind Markovnikov's rule.[11][12]
-
Nucleophilic Capture: The resulting chloride ion (Cl⁻), a nucleophile, rapidly attacks the electron-deficient secondary carbocation, forming the final C-Cl bond and yielding the desired product, 2-chloropropane-2-d1.[5]
Reaction Mechanism Diagram
Caption: Electrophilic addition of DCl to propene via a stable secondary carbocation.
Experimental Protocol
This protocol details a laboratory-scale synthesis suitable for producing gram quantities of the target compound. All operations must be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagents | Equipment |
| Propene gas (≥99%) | Three-neck round-bottom flask (250 mL) |
| Deuterium chloride solution (e.g., 35 wt. % in D₂O, 99.5 atom % D) | Gas dispersion tube (fritted bubbler) |
| Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄) | Dry ice/acetone or isopropanol cold bath |
| Saturated sodium bicarbonate solution (NaHCO₃) | Magnetic stirrer and stir bar |
| Deionized water | Condenser with drying tube (filled with CaCl₂) |
| Gas flow meter or rotameter | |
| Septa and needles | |
| Distillation apparatus (Vigreux column, condenser, receiving flask) |
Safety Precautions
-
Propene: Is a highly flammable gas. Ensure there are no ignition sources nearby. Handle in a well-ventilated area and use appropriate gas handling equipment.
-
Deuterium Chloride (DCl): Is highly corrosive and toxic. It causes severe skin burns and eye damage and may cause respiratory irritation if inhaled.[13][14][15][16] Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat when handling.[13][15] Work exclusively in a certified chemical fume hood.[14][17] Have an appropriate spill kit and emergency eyewash/shower station readily accessible.
-
Pressurized Gas: Handle gas cylinders with care, ensuring they are properly secured.
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, a gas dispersion tube extending below the solvent surface, a condenser topped with a drying tube, and a septum for temperature monitoring.
-
Cooling: Place the flask in a dry ice/acetone bath to cool the reaction vessel to approximately -78 °C.
-
Reagent Introduction: Carefully add a pre-determined amount of the DCl solution in D₂O to the cooled flask with stirring. While a solvent-free gas-phase reaction is possible, using the D₂O solution provides a medium for the reaction and helps control the temperature.[18][19]
-
Propene Addition: Begin bubbling propene gas through the cold DCl solution via the gas dispersion tube at a slow, controlled rate (e.g., 1-2 bubbles per second). Monitor the reaction temperature to ensure it does not rise uncontrollably. Continue the addition until the uptake of propene ceases or the desired stoichiometric amount has been added.
-
Reaction Quenching & Workup:
-
Once the reaction is complete, slowly and carefully add the cold reaction mixture to a beaker containing crushed ice.
-
Neutralize the excess acid by cautiously adding saturated sodium bicarbonate solution portion-wise until effervescence stops. Check the pH to ensure it is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel. The organic product, 2-chloropropane-2-d1, will form a distinct upper layer.
-
Separate the organic layer. Wash it sequentially with deionized water (2x) and brine (1x).
-
-
Drying: Dry the isolated organic layer over anhydrous magnesium sulfate or calcium chloride. Swirl gently and let it stand for 15-20 minutes.
-
Isolation: Filter the drying agent and collect the clear liquid product.
Purification
The crude product can be purified by fractional distillation.
-
Set up the distillation apparatus using a Vigreux column to improve separation efficiency.
-
Gently heat the crude product.
-
Collect the fraction boiling at approximately 35-37 °C. This corresponds to the boiling point of 2-chloropropane.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of 2-chloropropane-2-d1.
Analytical Characterization
A combination of NMR spectroscopy and mass spectrometry is essential to confirm the identity, purity, and isotopic enrichment of the final product.[20]
| Technique | Expected Result for 2-Chloropropane-2-d1 | Rationale |
| ¹H NMR | δ ≈ 1.5 ppm (doublet, 6H, -CH₃) | The signal for the C2 proton is absent. The six equivalent methyl protons are split into a doublet by the remaining proton on C2 if isotopic purity is not 100%, but primarily appear as a singlet broadened by coupling to deuterium.[21] |
| ²H NMR | δ ≈ 4.1 ppm (singlet, 1D, -CDCl-) | Confirms the presence and chemical environment of the incorporated deuterium atom. |
| ¹³C NMR | δ ≈ 55 ppm (C2, C-Cl), δ ≈ 26 ppm (C1/C3, -CH₃) | The C2 carbon signal will show a characteristic C-D coupling and reduced intensity in proton-decoupled spectra. |
| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z = 79/81 (approx. 3:1 ratio) | The molecular weight is increased by one mass unit compared to unlabeled 2-chloropropane (m/z=78/80). The isotopic pattern for chlorine (³⁵Cl/³⁷Cl) is preserved. |
References
-
Sciencemadness.org. (2006). Synthesis of 2 Chloropropane? Available at: [Link]
-
De Borggraeve, W. M., et al. (2024). Advancements in hydrochlorination of alkenes. Beilstein Journal of Organic Chemistry, 20, 787–814. Available at: [Link]
- Google Patents. (2019). JP2019001737A - Method for synthesis of 2-chloropropane.
-
Carl ROTH. (2021). Safety Data Sheet: Deuterium chloride 38 % solution in D₂O. Available at: [Link]
-
Gomez, A., et al. (2006). Multiple isotopic labels for quantitative mass spectrometry. Journal of Mass Spectrometry, 41(5), 589-597. Available at: [Link]
-
ResearchGate. (2024). (PDF) Advancements in hydrochlorination of alkenes. Available at: [Link]
-
Study Mind. (2022). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]
-
UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link]
-
Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. Available at: [Link]
-
Filo. (2025). Write mechanism of formation of 2 chloropropane from propene. Available at: [Link]
-
Vu, A. H., O'Connor, S. E., & Caputi, L. (2025). Isotopic labelling analysis using single cell mass spectrometry. Chemical Science, 16(40), 12345-12350. Available at: [Link]
-
Homework.Study.com. (n.d.). Show how to convert propene to 2-chloropropane, using any inorganic reagents as necessary. Available at: [Link]
-
Open Library Publishing Platform. (n.d.). 3.2.1 – Hydrohalogenation of Alkenes. Available at: [Link]
-
Hygieia Sciences. (2025). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. Available at: [Link]
-
Save My Exams. (2025). The Mechanisms of Electrophilic Addition Reactions (HL) (DP IB Chemistry): Revision Note. Available at: [Link]
-
Wang, D., et al. (2017). Metal-free Regioselective Hydrochlorination of Unactivated Alkenes via a Combined Acid Catalytic System. Organic Letters, 19(1), 104-107. Available at: [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Available at: [Link]
-
Scribd. (2005). 14 Electrophilic Additions. Available at: [Link]
-
American Chemical Society. (2013). NMR Spectroscopy in Nondeuterated Solvents (No-D NMR): Applications in the Undergraduate Organic Laboratory. Available at: [Link]
-
Sciencemadness.org. (2005). Synthesis of 2-chloropropane. Available at: [Link]
-
Novachem. (2018). Deuterium Chloride (D, 99.5%) DCl 35% w/w Solution in D2O Safety Data Sheet. Available at: [Link]
-
Quora. (2023). Why does propene undergo electrophilic addition reactions whereas propane does not? Available at: [Link]
-
Chemistry LibreTexts. (2024). 7.7: Electrophilic Addition Reactions of Alkenes. Available at: [Link]
-
Chemguide. (n.d.). electrophilic addition - unsymmetrical alkenes and hydrogen halides. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Available at: [Link]
Sources
- 1. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Metal-free Regioselective Hydrochlorination of Unactivated Alkenes via a Combined Acid Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Write mechanism of formation of 2 chloropropane from propene | Filo [askfilo.com]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. homework.study.com [homework.study.com]
- 10. quora.com [quora.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 13. geneseo.edu [geneseo.edu]
- 14. carlroth.com [carlroth.com]
- 15. isotope.com [isotope.com]
- 16. gustavus.edu [gustavus.edu]
- 17. dl.novachem.com.au [dl.novachem.com.au]
- 18. Advancements in hydrochlorination of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JP2019001737A - Method for synthesis of 2-chloropropane - Google Patents [patents.google.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. studymind.co.uk [studymind.co.uk]
Using 2-Chloropropane-2-d1 for kinetic isotope effect (KIE) studies
The use of 2-chloropropane-2-d1 provides a clear and powerful method for demonstrating the principles of secondary kinetic isotope effects and their application in mechanistic elucidation. The observable difference in reaction rates between the deuterated and non-deuterated isotopologues offers direct evidence of the structural changes occurring in the transition state of the S_N1 reaction. This experimental approach is not only a valuable pedagogical tool but also mirrors the sophisticated techniques used in pharmaceutical and materials science to understand and manipulate reaction pathways. [14][15][16]
References
-
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404.
-
Harbeson, S. L., & Tung, R. D. (2011). Deuterium in drug discovery and development. Annual Reports in Medicinal Chemistry, 46, 403-417.
-
Chemistry Stack Exchange. (2014). SN1 or SN2, the kinetic isotope effect.
-
Li, X. (2015). Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers. eScholarship, University of California.
-
Singleton, D. A., & Hang, C. (1997). Isotope Effects and the Nature of the Enediyne-Producing Step in the Bergman Cyclization. Journal of the American Chemical Society, 119(41), 9907–9908.
-
Scott, D. O., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0206264.
-
van der Waal, J. C., et al. (2021). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Scientific Reports, 11(1), 1-12.
-
University of Wisconsin-Madison. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis.
-
Kaur, C. (2022, July 7). Kinetic Isotope Effect | SN1 and SN2 mechanism explained. YouTube.
-
Wikipedia. (2024). SN1 reaction.
-
Mercer University. (n.d.). KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS.
-
Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
-
Macmillan Group, Princeton University. (2005). Kinetic Isotope Effects in Organic Chemistry.
-
Wikipedia. (2024). Kinetic isotope effect.
-
Singleton, D. A., & Thomas, A. A. (2002). Measuring Kinetic Isotope Effects of Carbon at Natural Abundance. Journal of Chemical Education, 79(10), 1234.
-
Baran, P. (2023). Kinetic Isotope Effect. Baran Lab, Scripps Research.
-
LibreTexts Chemistry. (2024). 11.4: The SN1 Reaction.
-
Szafran, M., & Kanska, M. (1998). Chlorine kinetic isotope effects. Application of the transition state model to thermolysis of secondary and tertiary alkyl chlorides. Journal of the Chemical Society, Faraday Transactions, 94(19), 2873-2876.
-
LibreTexts Chemistry. (2024). Kinetic Isotope Effects.
-
Sastry, G. N. (1997). Use of Isotopes for Studying Reaction Mechanisms. Resonance, 2(8), 18-26.
Sources
- 1. osti.gov [osti.gov]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. baranlab.org [baranlab.org]
- 7. ias.ac.in [ias.ac.in]
- 8. SN1 reaction - Wikipedia [en.wikipedia.org]
- 9. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Elucidating the E2 Elimination Mechanism using 2-Chloropropane-2-d1 and the Kinetic Isotope Effect
Introduction: The Significance of Mechanistic Insight
In the realms of pharmaceutical development and fine chemical synthesis, a profound understanding of reaction mechanisms is not merely an academic exercise; it is a cornerstone of process optimization, safety, and innovation. Elimination reactions, which form carbon-carbon double bonds, are fundamental transformations in organic chemistry. Among these, the bimolecular elimination (E2) reaction is particularly prevalent. The E2 mechanism is characterized by a single, concerted step where a base removes a proton from a carbon adjacent (β-position) to the leaving group, while the leaving group departs simultaneously.[1][2] This concerted nature means the reaction rate is dependent on the concentration of both the substrate and the base, exhibiting second-order kinetics.[2][3][4]
This guide provides an in-depth exploration of the E2 mechanism using 2-chloropropane as a model substrate. We will delve into the powerful technique of the deuterium kinetic isotope effect (KIE) by examining the reaction of 2-chloropropane-2-d1. This approach offers unambiguous evidence for the critical bond-breaking events in the reaction's rate-determining step, providing the kind of rigorous mechanistic validation required in modern chemical research.
The E2 Mechanism: A Concerted Dance of Electrons
The E2 reaction is a stereospecific process defined by a precise geometric requirement.[5] For the reaction to proceed, the β-hydrogen and the leaving group must be in an anti-periplanar conformation.[6][7] This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond as the C-H and C-Cl bonds are cleaved.
In the case of 2-chloropropane reacting with a strong, non-bulky base such as sodium ethoxide (NaOEt) in ethanol, the ethoxide ion abstracts a proton from a β-carbon (the methyl groups). Simultaneously, the electrons from the breaking C-H bond move to form a double bond between the α and β carbons, and the chloride ion is expelled.[8][9][10] This entire process occurs in a single, fluid step through a high-energy transition state.
Caption: The concerted E2 mechanism for 2-chloropropane.
The Deuterium Kinetic Isotope Effect (KIE): A Mechanistic Probe
The kinetic isotope effect is a powerful tool for determining whether a specific C-H bond is broken in the rate-determining step of a reaction.[11] It relies on the fact that a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break.[2][3] Consequently, if the C-H bond is cleaved during the rate-limiting step, the reaction will proceed significantly slower when hydrogen is replaced by deuterium. This is known as a primary kinetic isotope effect.
For the E2 reaction, the mechanism proposes that the β-C-H bond is broken in the sole, rate-determining step. Therefore, we predict a substantial primary KIE. By comparing the rate of elimination of 2-chloropropane (kH) with that of 2-chloropropane-2-d1 (kD), we can test this hypothesis. The magnitude of the KIE is expressed as the ratio kH/kD. A significant KIE (typically ranging from 2 to 7) provides strong evidence that the β-C-H bond is indeed broken in the transition state.[10][12]
Caption: Logical workflow for using KIE to validate the E2 mechanism.
Experimental Protocol: Quantifying the KIE
This protocol outlines a method for determining the primary kinetic isotope effect in the E2 elimination of 2-chloropropane-2-d1.
Objective: To measure the second-order rate constants for the elimination reactions of 2-chloropropane (kH) and 2-chloropropane-2-d1 (kD) with sodium ethoxide in ethanol and to calculate the KIE (kH/kD).
Materials and Reagents:
-
2-Chloropropane
-
2-Chloropropane-2-d1
-
Anhydrous Ethanol (EtOH)
-
Sodium metal (Na)
-
Anhydrous Diethyl Ether
-
Internal standard for GC analysis (e.g., undecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Constant temperature bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
Protocol Steps:
-
Preparation of Sodium Ethoxide Solution (ca. 0.5 M in EtOH):
-
Under an inert atmosphere, carefully add freshly cut sodium metal in small pieces to a flask containing anhydrous ethanol, cooled in an ice bath.
-
Allow the reaction to proceed until all the sodium has dissolved.
-
Standardize the resulting sodium ethoxide solution by titration with a standard acid (e.g., HCl).
-
-
Reaction Setup:
-
Set up two parallel reactions, one for 2-chloropropane and one for 2-chloropropane-2-d1.
-
In a temperature-controlled bath set to 50°C, place a sealed reaction vessel containing a known volume of the standardized sodium ethoxide solution.
-
Prepare a stock solution of the alkyl chloride (either 2-chloropropane or 2-chloropropane-2-d1) and the internal standard (undecane) in anhydrous ethanol.
-
-
Initiating the Reaction and Monitoring:
-
Inject a precise volume of the alkyl chloride/internal standard stock solution into the pre-heated ethoxide solution to initiate the reaction (time t=0).
-
At timed intervals (e.g., every 15 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing dilute acid and diethyl ether to neutralize the base and extract the organic components.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS.
-
Monitor the disappearance of the reactant peak (2-chloropropane or 2-chloropropane-2-d1) relative to the internal standard peak.
-
-
Data Processing:
-
Calculate the concentration of the alkyl halide at each time point.
-
Since the concentration of the base (ethoxide) is in large excess, the reaction can be treated as pseudo-first-order. Plot ln([Alkyl Halide]) versus time. The slope of this line will be -k_obs.
-
The second-order rate constant (kH or kD) is calculated by dividing the pseudo-first-order rate constant (k_obs) by the concentration of the base: k = k_obs / [EtO⁻].
-
-
Calculating the KIE:
-
Calculate the ratio of the rate constants: KIE = kH / kD .
-
Safety Precautions: Sodium metal reacts violently with water. Handle with extreme care under an inert atmosphere. All reagents are flammable and should be handled in a well-ventilated fume hood.
Data Interpretation and Expected Outcomes
The experimental data will allow for the direct comparison of the reaction rates for the deuterated and non-deuterated substrates.
Table 1: Hypothetical Rate Data and KIE Calculation
| Substrate | [EtO⁻] (M) | Pseudo-First-Order Rate Constant, k_obs (s⁻¹) | Second-Order Rate Constant, k (M⁻¹s⁻¹) |
| 2-Chloropropane | 0.50 | 3.5 x 10⁻⁴ | 7.0 x 10⁻⁴ |
| 2-Chloropropane-2-d1 | 0.50 | 0.5 x 10⁻⁴ | 1.0 x 10⁻⁴ |
| Kinetic Isotope Effect (KIE = kH / kD) | 7.0 |
Conclusion
The investigation of the E2 elimination of 2-chloropropane-2-d1 serves as a quintessential example of applying physical organic principles to elucidate a reaction mechanism. The observation of a significant primary kinetic isotope effect provides unambiguous, quantitative evidence that the β-C-H bond is broken in the concerted, rate-determining step. This level of mechanistic detail is invaluable for researchers in drug development and process chemistry, enabling them to predict reaction outcomes, control selectivity, and design more efficient and robust synthetic routes.
References
-
Stereoselectivity of E2 Elimination Reactions. Chemistry Steps. [Link]
- Elimination Reactions.
-
Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. Chemistry Steps. [Link]
-
Zaytsev's rule. Wikipedia. [Link]
-
Elimination Reaction - Haloalkanes. CK-12 Foundation. [Link]
-
11.8: The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts. [Link]
-
12.2. Elimination Reactions: E2 Reactions. Introduction to Organic Chemistry (Haines). [Link]
-
Answered: When 2-chloropropane is heated in ethanol (EtOH)... Bartleby. [Link]
-
Stereospecificity of E2 Elimination Reactions. Chemistry Steps. [Link]
-
The Hofmann Elimination. Master Organic Chemistry. [Link]
-
The E2 Reaction and the Deuterium Isotope Effect. Fiveable. [Link]
-
Kinetic Isotope Effects in Organic Chemistry. Macmillan Group, Princeton University. [Link]
-
Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]
-
Deuterium kinetic isotope effects in gas-phase S(N)2 and E2 reactions: comparison of experiment and theory. PubMed. [Link]
-
Kinetic isotope effect. Wikipedia. [Link]
-
Regiochemistry and Stereochemistry of E2 Elimination. YouTube. [Link]
-
Elimination Reactions (2): The Zaitsev Rule. Master Organic Chemistry. [Link]
-
Zaitsev vs Hofmann in E2 | Predicting the Major Product. YouTube. [Link]
-
8.5. Elimination reactions. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
-
11.8 The E2 Reaction and the Deuterium Isotope Effect. Organic Chemistry (McMurry). [Link]
-
2.9: The Mechanism of the E2 Reaction. Chemistry LibreTexts. [Link]
-
Alkyl Halide Reactivity. Michigan State University Department of Chemistry. [Link]
-
Elimination reactions in halogenoalkanes. Crunch Chemistry. [Link]
- Elimination Reactions.
-
Elimination by the E2 mechanism. Chemistry LibreTexts. [Link]
-
Elimination Reactions. Dalal Institute. [Link]
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. 11.8 The E2 Reaction and the Deuterium Isotope Effect – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Stereospecificity of E2 Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 7. 12.2. Elimination Reactions: E2 Reactions – Introduction to Organic Chemistry [saskoer.ca]
- 8. Answered: When 2-chloropropane is heated in ethanol (EtOH), an elimination reaction occurs resulting in propene as the organic product. The equation for this reaction is… | bartleby [bartleby.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. fiveable.me [fiveable.me]
Deuterium labeling of isopropyl groups in pharmaceutical synthesis
Application Note & Protocols
Topic: Strategic Deuterium Labeling of Isopropyl Groups for Enhanced Pharmaceutical Properties
Abstract
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates represents a sophisticated approach in modern medicinal chemistry to enhance pharmacokinetic profiles.[1][2] This technique leverages the deuterium kinetic isotope effect (KIE) to slow metabolic degradation at specific, vulnerable sites within a molecule.[][4] The isopropyl group, a common structural motif in a vast number of pharmaceuticals, is frequently a site of metabolic oxidation by cytochrome P450 (CYP) enzymes. Consequently, the selective deuteration of isopropyl groups has emerged as a powerful strategy to improve drug stability, prolong half-life, and increase systemic exposure, ultimately leading to potentially safer and more effective medicines with more convenient dosing regimens.[1][5] This guide provides an in-depth analysis of the scientific rationale, detailed synthetic protocols, and essential analytical methodologies for the deuterium labeling of isopropyl groups in a pharmaceutical research and development context.
The Scientific Rationale: The Deuterium Kinetic Isotope Effect (KIE)
The foundational principle behind the benefits of deuteration is the Kinetic Isotope Effect (KIE).[] This phenomenon arises from the fundamental physical differences between a Carbon-Hydrogen (C-H) bond and a Carbon-Deuterium (C-D) bond.
-
Bond Strength: Due to deuterium's greater mass (one proton and one neutron) compared to protium (one proton), the C-D bond has a lower zero-point vibrational energy.[1] This results in a stronger, more stable covalent bond that requires more energy to cleave than a C-H bond.[1][]
-
Metabolic Impact: Many drug metabolism pathways, particularly Phase I reactions mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[1][5] By replacing a hydrogen atom with a deuterium atom at such a metabolically vulnerable position, the rate of this enzymatic reaction is significantly reduced.[5]
This metabolic blockade can lead to several desirable pharmacokinetic outcomes:
-
Increased Metabolic Stability: The drug is broken down more slowly.[5]
-
Prolonged Half-life (t½): The drug remains in the body for a longer period.[5]
-
Increased Systemic Exposure (AUC): A higher concentration of the active drug is available to exert its therapeutic effect.[5]
-
Reduced Formation of Metabolites: This can decrease the potential for toxicity associated with certain metabolic byproducts.[5][6]
The following diagram illustrates how the KIE alters the metabolic fate of a drug.
Caption: KIE slows metabolism, increasing drug exposure.
Synthetic Protocols for Deuterating Isopropyl Groups
The introduction of deuterium into an isopropyl moiety can be achieved through several reliable synthetic strategies. The choice of method depends on factors such as the availability of starting materials, the stage of synthesis (early vs. late), and the tolerance of the substrate to the reaction conditions.
Method 1: Reductive Amination with Acetone-d₆
Reductive amination is a robust and widely used method for forging C-N bonds and is exceptionally well-suited for installing a deuterated isopropyl group onto a primary or secondary amine.[7][8] The reaction proceeds via the in-situ formation of an iminium or enamine intermediate from the amine and acetone-d₆, which is then reduced to the final product.[8][9]
Protocol: General Procedure for Reductive Amination
-
Reactant Setup: To a solution of the primary or secondary amine (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane (DCE) or methanol, ~0.1 M), add acetone-d₆ (1.5-3.0 eq).
-
Acid Catalyst (Optional but Recommended): For less reactive amines or ketones, add a catalytic amount of acetic acid (0.1-1.0 eq) to facilitate iminium ion formation.
-
Reducing Agent Addition: Add a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise at room temperature.[8][10]
-
Causality Note: NaBH(OAc)₃ is often preferred due to its milder nature and the avoidance of toxic cyanide byproducts.[8] It is particularly effective for reducing the intermediate iminium ion in the presence of the unreacted ketone.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired N-(isopropyl-d₇)-amine.
Method 2: Synthesis via Deuterated Isopropyl Synthons
This strategy involves using a pre-deuterated building block, such as isopropyl-d₇ bromide or isopropyl-d₇ boronic acid, to introduce the moiety via nucleophilic substitution or cross-coupling reactions. This approach is valuable when the target molecule does not contain a suitable amine precursor for reductive amination.
Protocol: Example using Suzuki Cross-Coupling
-
Reactant Setup: In a reaction vessel, combine the aryl halide or triflate (1.0 eq), isopropyl-d₇-boronic acid pinacol ester (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of dioxane and water). Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-18 hours. Monitor the reaction progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to afford the (isopropyl-d₇)-aryl product.
Method 3: Late-Stage C-H Activation / Hydrogen Isotope Exchange (HIE)
Recent advances in organometallic chemistry have enabled the direct exchange of C-H bonds for C-D bonds, representing a highly atom-economical, late-stage modification strategy.[11][12] Transition metal catalysts, often based on iridium or palladium, can activate otherwise inert C-H bonds, allowing for deuteration using a simple source like D₂O.[13][14]
Protocol: Representative Procedure for Pd-Catalyzed HIE
-
Catalyst Precursor: In a sealed vial, combine the substrate containing the isopropyl group (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.10 eq), and a suitable ligand (e.g., a pyridine-based ligand, 0.20-0.30 eq).[12]
-
Deuterium Source: Add D₂O as both the deuterium source and co-solvent. Other solvents like hexafluoroisopropanol (HFIP) may be used to improve solubility.[12]
-
Reaction Conditions: Seal the vial tightly and heat to 80-120 °C for 12-48 hours.
-
Causality Note: The high temperature is necessary to promote the reversible C-H activation/C-D formation cycle at the sterically hindered and less acidic C-H bonds of the isopropyl group.[12]
-
-
Workup and Analysis: Cool the reaction, extract the product with an organic solvent, and dry. The crude product is then analyzed by NMR and MS to determine the degree and location of deuterium incorporation. Purification is performed via standard chromatographic techniques.
Caption: General workflow for synthesis and validation.
Characterization and Analytical Control
Rigorous analytical characterization is essential to validate the success of a deuteration reaction. This process confirms the precise location of deuterium incorporation and quantifies the isotopic enrichment, ensuring the quality and reliability of the final compound.[15][16]
| Analytical Technique | Purpose | Key Observations & Rationale |
| ¹H NMR Spectroscopy | Positional Confirmation & Quantification | Disappearance or reduction in the integral of the proton signal at the site of deuteration.[17] The percentage of deuteration can be calculated by comparing the integral to a stable internal standard or another non-deuterated signal within the molecule.[18] |
| ²H (Deuterium) NMR | Direct Detection | Direct observation of a signal in the deuterium spectrum at a chemical shift corresponding to the proton it replaced.[17] This provides unambiguous evidence of successful labeling. |
| Mass Spectrometry (GC-MS/LC-MS) | Isotopic Purity & Distribution | The molecular ion peak in the mass spectrum will shift by +1 mass unit for each deuterium atom incorporated.[19][20] For an isopropyl-d₇ group, a +7 Da shift is expected. This technique is crucial for confirming the overall level of deuteration and assessing the distribution of isotopologues.[21] |
Case Study: The Impact of Deuteration on Pharmacokinetics
The approval of several deuterated drugs by the FDA validates this strategy as a viable path to creating new chemical entities (NCEs) with improved therapeutic profiles.[22][23][24] While deutetrabenazine was the first FDA-approved deuterated drug, its deuteration is on methoxy groups, the principle is identical to that for isopropyl groups.[6][25] Deucravacitinib, approved in 2022, is another landmark deuterated drug.[23] These successes have paved the way for numerous other deuterated compounds in clinical development.[24][25]
| Drug Pair | Modification | Observed Pharmacokinetic Improvement | Reference |
| Tetrabenazine vs. Deutetrabenazine | Deuteration of two methoxy groups (-OCH₃ to -OCD₃) | Slower metabolism results in lower peak concentrations and reduced dosing frequency, improving the drug's tolerability. Active metabolites have a ~2-fold longer half-life. | [4][25] |
| Enzalutamide vs. HC-1119 (Deutenzalutamide) | Deuteration of the N-methyl group (-NCH₃ to -NCD₃) | Designed to decrease the rate of metabolism, thereby increasing the drug's pharmacokinetic profile and potentially enhancing anti-tumor efficacy at a lower dose. | [23] |
These examples underscore how strategically replacing C-H bonds with more robust C-D bonds at known metabolic "soft spots" can translate into tangible clinical benefits.[6][23]
Conclusion
The deuterium labeling of isopropyl groups is a validated and powerful strategy in pharmaceutical synthesis for enhancing the metabolic stability and overall pharmacokinetic properties of drug candidates. With a toolkit of reliable synthetic methods—from classic reductive amination to modern C-H activation—and robust analytical techniques for verification, researchers can effectively apply this approach. By leveraging the kinetic isotope effect, drug development professionals can fine-tune molecular properties to create safer, more efficacious, and more patient-friendly therapeutics.
References
- AquigenBio. (2024, July 19). Accelerating Drug Discovery with Deuterated Labelled Compounds.
- BenchChem. (n.d.). Understanding the Deuterium Kinetic Isotope Effect in Drug Metabolism.
- Mutlib, A. E. (2011, December 21). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed.
- BOC Sciences. (2025, August 30). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.
-
Wikipedia. (n.d.). Deuterated drug. Available at: [Link]
- Bioscientia. (n.d.). Deuterated Drugs.
- Ingenza Ltd. (2025, August 15). Deuterium: Slowing Metabolism One C–H Bond At A Time.
- Undisclosed. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs.
- BenchChem. (n.d.). An in-depth guide to the role of deuterium labeling in pharmacokinetic studies.
- Salamandra. (2025, January 31). Regulatory Considerations for Deuterated Products.
-
NREL. (n.d.). Deuterium incorporation in biomass cell wall components by NMR analysis. Available at: [Link]
-
DeWitt, S. H., & Maryanoff, B. E. (2017, November 21). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS Publications. Available at: [Link]
- BenchChem. (n.d.). The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide.
-
Russak, E. M., et al. (2019, February 15). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. Available at: [Link]
-
Russak, E. M., et al. (2018, August 13). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Verhoest, G., et al. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. Available at: [Link]
-
Gómez, S., et al. (n.d.). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Wiley Online Library. Available at: [Link]
-
Li, S., et al. (2016, June 30). Synthesis of isotopically labelled 2-isopropylthioxanthone from 2,2'-dithiosalicylic acid and deuterium cumene. PubMed. Available at: [Link]
- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
-
Grey, A. S., et al. (2024, March 28). DGet! An open source deuteration calculator for mass spectrometry data. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Available at: [Link]
- van der Veen, A. M. H., et al. (2022, July 11). Evaluating the use of NMR for the determination of deuterium abundance in water.
-
ResearchGate. (n.d.). Deuterium in drug discovery and synthesis of breakthrough reagents for introducing various dn‐alkyl groups. Available at: [Link]
-
Atzrodt, J., et al. (n.d.). Deuteration and Tritiation of Pharmaceuticals by Non‐Directed Palladium‐Catalyzed C−H Activation in Heavy and Super‐Heavy Water. Wiley Online Library. Available at: [Link]
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
ResolveMass Laboratories Inc. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. Available at: [Link]
-
Raji, M. (2024, June 25). Flow Chemistry for Contemporary Isotope Labeling. X-Chem. Available at: [Link]
- Google Patents. (n.d.). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
-
CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Available at: [Link]
-
Deufel, F., & van Gemmeren, M. (2024, March 5). Deuteration of Arenes via Pd-Catalyzed C–H Activation – A Lesson in Nondirected C–H Activation, Isotopic Labelling and NMR Characterization. ChemRxiv. Available at: [Link]
-
Das, B., et al. (n.d.). Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. PMC. Available at: [Link]
-
Thomson, D. W., et al. (2024, September 6). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
GlobalData. (2024, August 29). Innovation in pharma: deuterated drug synthesis. Available at: [Link]
-
Deufel, F., & van Gemmeren, M. (2024, July 15). Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization. ACS Publications. Available at: [Link]
-
Giebler, K. F., et al. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Available at: [Link]
-
Chemistry LibreTexts. (2014, August 21). The Use of Deuterium in ¹H NMR Spectroscopy. Available at: [Link]
-
Dehennin, L. A., & Reiffsteck, A. (n.d.). Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids. PubMed. Available at: [Link]
-
Garry, O. L. (2023). C–H Functionalization Reactions for Bioisostere Synthesis and Isotopic Labeling. Princeton University. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Ceylan, M. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. Available at: [Link]
-
Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 4. Deuterated drug - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 14. One moment, please... [x-chemrx.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 18. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. youtube.com [youtube.com]
- 21. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bioscientia.de [bioscientia.de]
- 23. isotope.com [isotope.com]
- 24. salamandra.net [salamandra.net]
- 25. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low yields in Grignard formation with 2-Chloropropane-2-d1
Welcome to the technical support center for organometallic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of Grignard reagents, specifically focusing on the use of 2-Chloropropane-2-d1. Here, we provide in-depth, experience-driven advice to help you troubleshoot low yields and other common issues.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 2-Chloropropane-2-d1 is not initiating. What are the most common causes?
A: Failure to initiate is the most common hurdle in Grignard synthesis. The primary culprits are an inactive magnesium surface and the presence of moisture.[1] Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that must be breached.[2][3][4] Additionally, Grignard reagents are potent bases and will be destroyed by even trace amounts of water.[5][6][7][8]
-
Inactive Magnesium: The MgO layer prevents the organic halide from reaching the reactive magnesium metal.[2]
-
Moisture: Water from glassware, solvents, or the atmosphere will react with and quench the Grignard reagent as it forms.[8][9]
Q2: I observe a significant amount of white precipitate and my yields are low. What is happening?
A: This often points to two competing side reactions: Wurtz-type coupling and reaction with atmospheric oxygen.
-
Wurtz Coupling: The already-formed Grignard reagent (R-MgX) can react with the unreacted 2-chloropropane-2-d1 (R-X) to form a dimer (R-R), in this case, 2,3-dimethyl-2,3-dideuteriobutane.[10][11][12] This is more prevalent at higher concentrations of the alkyl halide and at elevated temperatures.[10][12]
-
Oxidation: If the reaction is not maintained under a strictly inert atmosphere (like argon or nitrogen), the Grignard reagent will react with oxygen to form magnesium alkoxide salts, which appear as a precipitate.[7]
Q3: Could the deuterium atom at the C2 position in 2-Chloropropane-2-d1 be the cause of my low yields?
A: It is highly unlikely that the deuterium atom is the primary cause of significant yield reduction. The formation of the Grignard reagent proceeds via a single-electron transfer (SET) mechanism on the surface of the magnesium.[10][13] This process does not involve the cleavage of the C-D bond in the rate-determining step. Therefore, a primary kinetic isotope effect (KIE) is not expected.
While a small secondary deuterium KIE might be observable (typically inverse, kH/kD < 1, for sp3 to sp2 hybridization changes), its magnitude is generally small and would not account for a dramatic drop in yield compared to the non-deuterated analog.[14][15] Low yields are almost certainly attributable to issues with reagents, conditions, or technique.
Q4: What is the best solvent for this reaction, and how critical is its purity?
A: Ethereal solvents are essential for Grignard reagent formation as they solvate and stabilize the "RMgX" species.[16][17] The most common choices are diethyl ether (Et₂O) and tetrahydrofuran (THF).
-
Diethyl Ether (Et₂O): A good choice with a low boiling point (34.6 °C), which helps in controlling the exothermic reaction.[9]
-
Tetrahydrofuran (THF): A more polar ether with a higher boiling point (66 °C), which can sometimes lead to faster reaction rates but may also increase the rate of side reactions like Wurtz coupling.[9][17]
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative that has been shown to suppress Wurtz coupling side-products in some cases.[17]
Solvent purity is absolutely critical . The solvent must be anhydrous, as any water will destroy the Grignard reagent.[9][10] Using a freshly opened bottle of anhydrous solvent or solvent dried over a suitable agent (e.g., sodium/benzophenone) is mandatory.[7]
In-Depth Troubleshooting Guide
Low yields in Grignard reactions are a classic problem, but a systematic approach can diagnose and solve the issue. This guide breaks down the process into critical stages.
Diagram: Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving low-yield issues.
Caption: Logical workflow for troubleshooting low Grignard yields.
Reagent & Glassware Preparation: The Foundation
The success of a Grignard reaction is determined before the first drop of halide is added.
-
Glassware: All glassware must be scrupulously dried to remove adsorbed moisture. Flame-drying under vacuum or oven-drying (e.g., >1hr at 110°C) and cooling under a stream of inert gas (argon or nitrogen) is essential.[2][7]
-
Magnesium: Use fresh, high-quality magnesium turnings. Old turnings may have a thick, unreactive oxide layer.[9] Do not use finely powdered magnesium, which can react too violently.[10]
-
Solvent: Use anhydrous grade ether or THF. Solvents should be dispensed via syringe or cannula from a bottle with a septum cap to prevent atmospheric moisture contamination.[10]
-
2-Chloropropane-2-d1: Ensure the halide is pure and dry. If in doubt, passing it through a small plug of activated neutral alumina can remove trace acidic impurities or water.[9]
Magnesium Activation: The Critical Initiation Step
The reaction will not begin until the passivating MgO layer is overcome.[3][4]
| Activation Method | Description | Visual Cue |
| Iodine | A small crystal of iodine (I₂) is added to the flask with the magnesium. The I₂ reacts with Mg to form MgI₂, which helps etch the surface.[3][10] | The purple/brown color of iodine fades.[2] |
| 1,2-Dibromoethane (DBE) | A few drops of DBE are added. It reacts with Mg to form ethylene gas and MgBr₂, exposing a fresh surface.[3][4] | Bubbles of ethylene gas evolve from the Mg surface.[4] |
| Mechanical | Vigorously stirring the dry magnesium turnings with a glass-coated stir bar can physically break the oxide layer.[2][18] | N/A - used prior to solvent addition. |
Protocol 1: Magnesium Activation with 1,2-Dibromoethane
-
Assemble the flame-dried glassware (three-neck flask, condenser, addition funnel) under a positive pressure of argon or nitrogen.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add enough anhydrous THF to just cover the magnesium.
-
Using a syringe, add a small amount of 1,2-dibromoethane (e.g., 0.05 equivalents).
-
Stir the suspension. Gentle warming with a heat gun may be necessary to start the reaction.[4]
-
Successful activation is confirmed by the steady evolution of gas bubbles from the magnesium surface.[4] Proceed to the next step only after activation is confirmed.
Reaction Execution & Side Reaction Control
The formation of the isopropyl-d1-magnesium chloride is exothermic and competes with side reactions. Proper technique is key to maximizing yield.
Diagram: Grignard Formation & Competing Pathways
Caption: Desired Grignard formation vs. key side reactions.
To favor the desired pathway:
-
Slow Addition: The solution of 2-chloropropane-2-d1 in your chosen solvent should be added dropwise from an addition funnel. A high local concentration of the halide promotes the Wurtz coupling reaction.[11][12]
-
Temperature Control: The reaction is exothermic. Maintain a gentle reflux by controlling the addition rate. If the reaction becomes too vigorous, cool the flask with an ice-water bath. Overheating can favor side reactions.[10][19]
-
Observation: A successful reaction is typically indicated by the disappearance of the metallic magnesium and the formation of a cloudy, grey-to-brown solution.[1][9]
Post-Reaction Analysis: Quantify Your Reagent
Never assume 100% conversion. The actual concentration of the active Grignard reagent can be significantly lower than the theoretical value. Titrating the solution before use is a critical, non-negotiable step for any subsequent reaction where stoichiometry matters.[7]
Protocol 2: Titration of Grignard Reagent with I₂
This method is reliable for determining the concentration of the active Grignard reagent. The reaction is: 2 RMgCl + I₂ → 2 R-I + MgCl₂ + MgI₂.
-
Accurately weigh ~0.254 g of iodine (I₂) into a dry, argon-flushed flask and dissolve it in ~5 mL of anhydrous THF. The solution will be dark brown.
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add your prepared Grignard reagent solution dropwise from a 1.0 mL or 5.0 mL syringe while stirring vigorously.
-
The endpoint is the disappearance of the brown/purple iodine color to a colorless or pale yellow solution.[7]
-
Record the exact volume of Grignard reagent added.
-
Calculation:
-
Moles of I₂ = (mass of I₂ in g) / (253.81 g/mol )
-
Moles of Grignard = 2 * (Moles of I₂)
-
Molarity (M) = (Moles of Grignard) / (Volume of Grignard added in L)
-
Knowing the true concentration allows for the accurate addition of the nucleophile in subsequent steps, preventing waste and simplifying purification.
References
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Chemistry Steps. [Link]
-
Clark, J. (n.d.). Grignard Reagents. Chemguide. [Link]
-
Wikipedia. (2024). Grignard reagent. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts. [Link]
-
Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. RSC Publishing. [Link]
-
Ashby, E. C., & DePriest, R. N. (1982). Secondary Deuterium Kinetic Isotope Effects in Irreversible Additions of Hydride and Carbon Nucleophiles to Aldehydes: A Spectrum of Transition States from Complete Bond Formation to Single Electron Transfer. Journal of the American Chemical Society, 104(23), 6331–6338. [Link]
-
Krasovskiy, A., & Knochel, P. (2006). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. Chemical Communications, (22), 2393. [Link]
-
Wikipedia. (2024). Wurtz reaction. Wikipedia. [Link]
-
MacMillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. [Link]
-
Wellcome Centre for Anti-Infectives Research. (2023, February 9). Making a Grignard reagent from elemental magnesium [Video]. YouTube. [Link]
-
CHM 244 Lab Practical- Grignard Reactions. (n.d.). SUNY Oneonta. [Link]
-
Constance, C., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1865-1870. [Link]
-
Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). DigitalCommons@UNL. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Holm, T. (1999). Kinetic Isotope Effects in the Reduction of Methyl Iodide. The Journal of Organic Chemistry, 64(16), 5894–5897. [Link]
-
Quora. (2021, December 9). What happens when a Grignard reagent reacts with water?. Quora. [Link]
-
Sciencemadness.org. (2016, February 18). Grignard successes and failures. Sciencemadness.org. [Link]
-
Rogers, H. R., et al. (1980). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in Diethyl Ether. Journal of the American Chemical Society, 102(1), 217–225. [Link]
- CN102093396B - Method for preparing Grignard reagent - Google Patents. (n.d.).
-
Takahashi, R., et al. (2018). Ultrafast Grignard addition reactions in the presence of water. Angewandte Chemie International Edition, 57(42), 13865-13869. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. britthipple.com [britthipple.com]
Storage stability of 2-Chloropropane-2-d1 under inert atmosphere
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in isotopic labeling and reactive intermediates, I have designed this guide to address the critical handling and storage requirements of 2-Chloropropane-2-d1 .
Working with volatile, isotopically labeled alkyl halides requires a rigorous understanding of their physicochemical vulnerabilities. This compound is highly susceptible to evaporative loss, hydrolytic degradation, and isotopic scrambling. The following guide bypasses generic advice, offering you field-proven, causality-driven troubleshooting insights and self-validating protocols to ensure the integrity of your research.
Part 1: Physicochemical Profile & Storage Parameters
To effectively troubleshoot, we must first understand the baseline properties of the compound. 2-Chloropropane-2-d1 (CAS 53778-42-0) is a deuterated derivative of isopropyl chloride where the alpha-proton is replaced by deuterium[1]. Because of its high vapor pressure and reactive C-Cl bond, strict environmental controls are mandatory.
Table 1: Quantitative Data & Baseline Storage Parameters
| Parameter | Value / Specification | Scientific Rationale |
| Chemical Formula | The C-D bond at the 2-position is a target for kinetic isotope effect (KIE) studies[1]. | |
| Boiling Point | 35.4 °C | Highly volatile. Requires pre-chilling before opening to prevent rapid sample vaporization[2]. |
| Density | 0.859 g/mL at 25 °C | Essential for volumetric-to-mass conversions during precise aliquoting[2]. |
| Storage Temperature | 2 °C to 8 °C (Refrigerated) | Suppresses the thermal activation energy required for dehydrohalogenation (elimination). |
| Atmosphere | Argon (Ar) or Nitrogen ( | Prevents atmospheric moisture ingress, which triggers autocatalytic hydrolysis and H/D exchange[3]. |
| Container | Amber glass, PTFE-lined septa | Protects against photolytic degradation and prevents halogen interaction with reactive plastics[3]. |
Part 2: Core Troubleshooting Guide & FAQs
Q1: Why is my 2-Chloropropane-2-d1 losing isotopic enrichment (D/H exchange) over time? The Causality: Isotopic dilution in deuterated alkyl halides is rarely spontaneous; it is almost always driven by moisture contamination[3]. The carbon-halogen bond is highly polarized. If atmospheric water vapor enters the vial, it acts as a nucleophile, initiating a slow hydrolysis reaction that forms isopropanol-d1 and hydrochloric acid (HCl). The generated HCl acts as a Lewis acid catalyst, promoting the reversible formation of a transient secondary carbocation. In the presence of protic solvents or moisture, this intermediate facilitates rapid H/D exchange at the 2-position. The Fix: Store the compound strictly under an Argon blanket. Argon is denser than Nitrogen and provides a superior protective layer over the liquid surface, preventing moisture ingress when the septum is pierced.
Q2: I observed pressure build-up and a "pop" when opening my storage vial. What is causing this? The Causality: Pressure build-up is a symptom of two intersecting physical and chemical failures:
-
Thermal Volatilization: With a boiling point of ~35.4 °C[2], ambient laboratory temperatures (20–25 °C) generate significant vapor pressure.
-
Chemical Elimination (Dehydrohalogenation): If the sample has been exposed to trace bases, metals, or elevated temperatures, 2-chloropropane undergoes an E1/E2 elimination reaction. This degrades the liquid into propene gas and DCl/HCl gas, rapidly pressurizing the sealed vial. The Fix: Never open a vial at room temperature. Always pre-chill the vial to 0–4 °C for 30 minutes prior to use. If pressure persists even when chilled, the sample has degraded and must be analyzed via NMR for propene contamination.
Q3: How do I prevent sample loss due to evaporation during handling? The Causality: Transferring a liquid that boils just 10 degrees above room temperature using standard pipettes causes a vacuum differential, leading to immediate aerosolization and loss of the compound. The Fix: Utilize the Schlenk-line or positive-pressure inert gas transfer techniques[4]. Using a gas-tight, pre-chilled Hamilton syringe equalizes the pressure and prevents the volatile liquid from flashing into a gas within the syringe barrel.
Part 3: Validated Experimental Protocols
A protocol is only reliable if it can prove its own success. The following methodologies are designed as self-validating systems .
Protocol 1: Inert Atmosphere Transfer and Aliquoting
Objective: Aliquot 2-Chloropropane-2-d1 without introducing moisture or losing mass to evaporation.
-
Preparation: Place the source ampoule of 2-Chloropropane-2-d1 and the receiving amber vials (equipped with PTFE/silicone septa) into an ice bath (0–4 °C) for 30 minutes.
-
Atmosphere Exchange: Pierce the receiving vials with two needles (one for gas inlet, one for venting). Purge with dry Argon for 3 minutes to displace all atmospheric oxygen and moisture[4]. Remove the vent needle, then the inlet needle, leaving a slight positive pressure of Argon.
-
Syringe Chilling: Flush a gas-tight glass syringe 3 times with Argon. Keep the syringe chilled.
-
Transfer: Pierce the source ampoule, withdraw the required volume slowly to avoid cavitation, and inject it into the purged receiving vial.
-
Self-Validation Step (Gravimetric): Weigh the sealed receiving vial immediately on an analytical balance. Store at 2–8 °C[5] for 24 hours, then weigh it again. Validation: A mass variance of
confirms the absolute integrity of the PTFE septum seal and guarantees zero evaporative loss.
Protocol 2: NMR-Based Stability and Isotopic Purity Assessment
Objective: Verify the absence of degradation products and confirm >98% deuterium incorporation.
-
Sampling: Using Protocol 1, extract a 10 µL aliquot of the stored 2-Chloropropane-2-d1.
-
Solvent Prep: Dilute the aliquot in 0.6 mL of anhydrous
. Crucial Step: Ensure the is stored over silver foil to scavenge any trace DCl/HCl that could artificially catalyze exchange during analysis[3]. -
Acquisition: Acquire a standard
-NMR spectrum (minimum 16 scans, relaxation delay 2s). -
Self-Validation Step (Spectroscopic):
-
Isotopic Purity: Integrate the methyl doublet at ~1.5 ppm (representing 6 protons). Look for the residual methine multiplet at ~4.1 ppm. Validation: If the integration ratio is
(Methyl:Methine), the isotopic purity is validated at D. -
Degradation Check: Scan the 5.0–6.0 ppm region. Validation: The complete absence of alkene proton signals validates that no dehydrohalogenation (propene formation) has occurred during storage.
-
Part 4: Mechanistic & Workflow Visualizations
Below are the causal relationships and workflows mapped out for quick reference.
Logical relationship of 2-Chloropropane-2-d1 degradation pathways under environmental stress.
Step-by-step inert atmosphere aliquoting and storage workflow for volatile alkyl halides.
References
-
2-Chloropropane (Isopropyl Chloride) - Comprehensive Overview Nbinno[Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds Wipf Group - University of Pittsburgh[Link]
Sources
Technical Support Center: Optimizing Substitution and Minimizing Elimination in 2-Chloropropane-2-d1 Workflows
Welcome to the Technical Support Center. As researchers and drug development professionals, working with isotopically labeled secondary alkyl halides like 2-chloropropane-2-d1 presents a classic physical organic chemistry challenge: maximizing nucleophilic substitution (
This guide synthesizes thermodynamic principles, kinetic isotope effects, and field-proven methodologies to help you troubleshoot your synthetic workflows and protect your valuable deuterated building blocks.
Part 1: Mechanistic FAQs & Troubleshooting
Q1: Why is my reaction yielding mostly propene-2-d1 instead of the desired substitution product?
A: 2-Chloropropane-2-d1 is a secondary alkyl halide, placing it directly on the mechanistic borderline between
Q2: Will the deuterium in 2-chloropropane-2-d1 slow down the elimination via the Kinetic Isotope Effect (KIE)?
A: No, not to a synthetically useful degree. A common misconception is that any deuterated alkyl halide will resist elimination. However, a large Primary Kinetic Isotope Effect (where the reaction rate drops significantly, e.g.,
In 2-chloropropane-2-d1, the deuterium is located at the
Q3: How do solvent and temperature influence the / ratio?
A: To push the equilibrium toward
Furthermore, elimination reactions (
Part 2: Reagent Selection & Quantitative Data
To minimize elimination, you must decouple nucleophilicity from basicity. Use highly polarizable, "soft" nucleophiles that have high HOMO energies for orbital overlap but lack the thermodynamic driving force to abstract a
Table 1: Nucleophile Profiles and Expected Outcomes for 2-Chloropropane-2-d1
| Reagent Class | Example | Conjugate Acid pKa (Basicity) | Nucleophilicity | Major Pathway |
| Alkoxide (Strong Base) | NaOEt | ~16.0 | Good | E2 (Elimination) |
| Hydroxide (Strong Base) | NaOH | 15.7 | Good | E2 (Elimination) |
| Thiolate (Weak Base) | NaSMe | ~10.0 | Excellent | S_N2 (Substitution) |
| Cyanide (Weak Base) | KCN | 9.2 | Good | S_N2 (Substitution) |
| Azide (Weak Base) | NaN₃ | 4.7 | Excellent | S_N2 (Substitution) |
| Halide (Very Weak Base) | NaI | -10.0 | Good | S_N2 (Substitution) |
Part 3: Mechanistic & Troubleshooting Visualizations
Figure 1: Mechanistic divergence of 2-chloropropane-2-d1 based on reagent selection.
Figure 2: Troubleshooting workflow for minimizing E2 elimination by-products.
Part 4: Self-Validating Experimental Protocol
Synthesis of 2-Azidopropane-2-d1 (Model
Step 1: Preparation of the Reaction Matrix
-
In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 2-chloropropane-2-d1 in anhydrous DMF to achieve a 0.5 M concentration.
-
Causality Note: Anhydrous conditions are critical. Water acts as a competing protic solvent, hydrogen-bonding to the azide ion, reducing its nucleophilicity, and potentially stalling the
pathway[1].
Step 2: Nucleophilic Substitution
-
Add 1.5 equivalents of Sodium Azide (NaN₃) and 0.1 equivalents of Sodium Iodide (NaI).
-
Causality Note: NaI acts as a nucleophilic catalyst. Iodide is a superior nucleophile and leaving group compared to chloride. It transiently forms 2-iodopropane-2-d1 in situ, which is rapidly consumed by the azide ion. This lowers the overall
activation barrier, allowing the reaction to proceed without heat. -
Stir the suspension vigorously at 25°C for 16 hours. Do not apply heat.
Step 3: In-Process Control (IPC)
-
Extract a 50 µL aliquot, dilute with 1 mL diethyl ether, wash with 1 mL water, and analyze the organic layer via GC-MS.
-
Validation: Confirm the presence of the substitution product mass peak. The absence of significant pressure buildup in the flask indicates that volatile propene-2-d1 (the elimination by-product) is not forming in large quantities.
Step 4: Workup and Isolation
-
Quench the reaction by adding 3 volumes of distilled water (DMF is highly water-soluble).
-
Extract the aqueous layer three times with a low-boiling organic solvent (e.g., pentane or diethyl ether).
-
Wash the combined organic layers three times with brine to remove any residual DMF.
-
Dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at 0°C (the product is volatile).
Step 5: Final NMR Validation
-
Analyze the isolated product via ¹H-NMR and ²H-NMR.
-
Self-Validation Criteria:
-
¹H-NMR: You must observe a clean doublet for the methyl groups (~1.2 ppm). Crucially, there should be no multiplet signals between 4.8–6.0 ppm , confirming the total suppression of the
alkene byproduct. -
²H-NMR: A single resonance corresponding to the
-deuterium should appear at ~3.5 ppm, confirming isotopic retention and structural integrity.
-
References
1.[2] Chemistry LibreTexts. "11.8: The E2 Reaction and the Deuterium Isotope Effect." LibreTexts. 2 2.[3] Master Organic Chemistry. "SN1 vs E1 and SN2 vs E2 : The Temperature." Master Organic Chemistry. 3 3.[1] Master Organic Chemistry. "Deciding SN1/SN2/E1/E2 - The Solvent." Master Organic Chemistry. 1
Sources
Technical Support Center: Purification of 2-Chloropropane-2-d1 by Fractional Distillation
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for the purification of 2-chloropropane-2-d1 via fractional distillation. It is designed for researchers, chemists, and drug development professionals who require high-purity, isotopically labeled compounds for their work in areas such as mechanistic studies, metabolic tracing, and as intermediates in complex syntheses.
Section 1: Fundamental Principles & Pre-Distillation Assessment
This section addresses the foundational knowledge required before attempting the purification, focusing on the unique properties of the deuterated compound and potential contaminants.
Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation the recommended method for purifying 2-chloropropane-2-d1?
Fractional distillation is essential for separating miscible liquids with boiling points that differ by less than 25°C.[1][2] The synthesis of 2-chloropropane-2-d1 can result in several impurities with boiling points very close to the product itself. Simple distillation lacks the efficiency to separate these components effectively. A fractionating column provides a large surface area (through packing materials) for repeated vaporization-condensation cycles, establishing a temperature gradient that allows for the separation of components based on their volatility.[1] Each cycle enriches the vapor in the more volatile component, which moves up the column and is eventually collected as the distillate.
Q2: What is the boiling point of 2-chloropropane-2-d1, and how does it compare to potential impurities?
The boiling point of 2-chloropropane-2-d1 is approximately 37.3°C.[3][4] This is very close to its non-deuterated counterpart and other potential impurities. The efficiency of the fractional distillation is paramount for a successful separation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Rationale for Presence |
| Propene | 42.08 | -47.6 | Unreacted starting material from synthesis via HCl addition.[5][6] |
| 2-Chloropropane (protio) | 78.54 | 34-36[7][8] | Incomplete deuteration of starting material. |
| 2-Chloropropane-2-d1 | 79.55 | ~37.3[3][4] | Target Compound |
| 1-Chloropropane | 78.54 | 47.2[9] | Isomeric byproduct from synthesis.[5] |
| Isopropyl alcohol | 60.10 | 82.5[10] | Unreacted starting material from synthesis via alcohol chlorination.[5][6] |
| Dichloropropane isomers | 112.99 | 69-96 | Over-chlorinated byproducts.[5] |
| Water | 18.02 | 100 | Present from workup or as a reaction byproduct. |
Q3: How does the single deuterium atom influence the purification process?
The presence of deuterium has two main effects:
-
Physical Properties : The C-D bond is slightly shorter and stronger than a C-H bond, which can lead to minor differences in intermolecular forces and, consequently, a slightly higher boiling point compared to the protio (non-deuterated) analog. This subtle difference makes the separation from any residual 2-chloropropane challenging.
-
Chemical Stability (Kinetic Isotope Effect) : The increased strength of the C-D bond (around 5 kJ/mol) makes it more difficult to break.[11][12] This is known as the deuterium kinetic isotope effect (KIE).[13][14] During distillation, there is a risk of thermal or base-catalyzed elimination to form propene. The deuterated compound is significantly more stable against this elimination pathway because the rate-limiting step involves the cleavage of the C-D bond.[11][15] This enhanced stability is advantageous, reducing byproduct formation in the distillation pot.
Q4: What initial analytical checks should be performed on the crude material?
Before committing to a large-scale distillation, it is crucial to analyze a small sample of the crude 2-chloropropane-2-d1.
-
Gas Chromatography (GC) : To identify the number of components and their relative abundance. This will inform the required efficiency of the distillation.
-
¹H NMR Spectroscopy : To confirm the presence of the desired product and estimate the level of proton-containing impurities. The integration of the remaining proton signal at the C2 position can give an initial estimate of isotopic purity.
-
Karl Fischer Titration : To quantify the water content. Water can form azeotropes, which are mixtures that boil at a constant temperature, making separation by distillation impossible.[2] If significant water is present, a pre-drying step with a suitable agent (e.g., anhydrous CaCl₂) is recommended.
Section 2: Experimental Protocol for Fractional Distillation
This protocol outlines a standard procedure for the purification. All operations should be performed in a well-ventilated fume hood due to the high flammability and volatility of the compound.[16][17]
Step-by-Step Methodology
-
Apparatus Assembly :
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glassware is dry.
-
Use a round-bottom flask that is no more than two-thirds full with the crude material.
-
Pack the fractionating column with a suitable material, such as glass helices or stainless steel Pro-Pak® packing, to provide a high surface area.[1][18]
-
Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[19]
-
Use a heating mantle connected to a variable controller for precise temperature regulation.
-
Connect the condenser to a circulating chiller with a coolant set to 0-5°C. Water should flow in at the bottom and out at the top.[20]
-
The receiving flask should be cooled in an ice bath to minimize loss of the volatile product.
-
-
Distillation Execution :
-
Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.[19]
-
Begin heating the flask gently. The goal is to establish a slow, steady distillation rate of approximately 1-2 drops per second.
-
Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[21]
-
Initially, a low-boiling fraction may distill (e.g., propene). Discard this forerun.
-
Collect fractions in separate, pre-weighed receiving flasks. Monitor the head temperature closely. A stable temperature plateau indicates that a pure component is distilling.[1]
-
Record the temperature range and volume for each fraction collected.
-
The main fraction should be collected at a constant temperature corresponding to the boiling point of 2-chloropropane-2-d1 (~37.3°C).
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and decomposition of higher-boiling residues.
-
-
Analysis and Storage :
-
Analyze the collected fractions by GC to determine their chemical purity.
-
Combine the pure fractions.
-
Confirm isotopic purity using High-Resolution Mass Spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[22]
-
Store the purified product in a tightly sealed container at 2-8°C, protected from light, to prevent degradation.[23]
-
Visualization of Experimental Workflow
Caption: A logical flowchart for troubleshooting common distillation issues.
Section 4: Post-Distillation Analysis & Handling
Q5: What are the best methods for assessing the final purity?
A combination of techniques is required to confirm both chemical and isotopic purity. [22]
-
Chemical Purity : High-resolution capillary Gas Chromatography (GC), preferably with a mass spectrometer (GC-MS), is the gold standard for determining the percentage of chemical impurities.
-
Isotopic Purity/Enrichment :
-
High-Resolution Mass Spectrometry (HRMS) : Can determine the isotopic enrichment by analyzing the relative abundance of the molecular ions (m/z for C₃H₆D³⁵Cl vs. C₃H₇³⁵Cl). [22] * NMR Spectroscopy : ¹H NMR can be used to quantify the remaining C-H signal at the deuterated position relative to other protons in the molecule. ²H (Deuterium) NMR can be used to confirm that the deuterium is in the correct chemical environment. [22] Q6: How should purified 2-chloropropane-2-d1 be handled and stored?
-
-
Handling : Always handle in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is highly flammable and can form explosive mixtures with air. [16]* Storage : Store in a tightly sealed, clearly labeled container in a refrigerator or explosion-proof freezer (2-8°C). [23]Protect from moisture and light to prevent hydrolysis and degradation.
References
-
PubChem. (n.d.). 2-Chloropropane. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 8 Alkyl Halides and Elimination Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 6). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]
-
OpenStax. (2023, September 20). 11.8 The E2 Reaction and the Deuterium Isotope Effect. In Organic Chemistry. Retrieved from [Link]
-
Azeotrope.info. (n.d.). Azeotropes beginning with C. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Fractional Distillation. Retrieved from [Link]
-
Amine Catalysts. (2024, May 29). 2-chloropropane. Retrieved from [Link]
-
Frontiers. (2023, June 25). Screening of volatile organic compounds emitted from different packaging materials: case study on fresh-cut artichokes. Retrieved from [Link]
-
Pope Scientific, Inc. (n.d.). Fractionating Column Packing | Pro-Pak Column Packing. Retrieved from [Link]
-
Hopax Fine Chemicals. (n.d.). How to Detect Impurities in 2-Chloropropane: Testing Methods & QC Standards. Retrieved from [Link]
-
Kamiński, E., Wąsowicz, E., Przybylski, R., Szebiotko, A., & Zawirska, R. (1980). Isolation of volatiles from packaging materials and their separation with gas chromatography. Acta Alimentaria Polonica, VI(XXX), No. 3. Retrieved from [Link]
-
Wikipedia. (n.d.). Azeotrope tables. Retrieved from [Link]
-
The Lab Depot. (n.d.). Distillation Packing Materials. Retrieved from [Link]
-
Wikipedia. (n.d.). Liste de mélanges azéotropes. Retrieved from [Link]
-
National Central University. (2025, February 11). Distillation and Fractional Distillation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloropropane. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Toronto. (n.d.). ORGANIC LABORATORY TECHNIQUES 10: DISTILLATION. Retrieved from [Link]
-
Divinová, V., Svejkovská, B., Doležal, M., & Velíšek, J. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22, 182–189. Retrieved from [Link]
-
Horsley, L. H. (1962). AZEOTROPIC DATA—II. Advances in Chemistry Series, No. 35. American Chemical Society. Retrieved from [Link]
-
Gmehling, J., Menke, J., Krafczyk, J., & Fischer, K. (n.d.). Azeotropic Data for Binary Mixtures. Retrieved from [Link]
-
Arrow, D. (n.d.). Fractional Distillation. ChemHeritage.org. Retrieved from [Link]
-
YouTube. (2023, October 24). Fractional distillation (Chemistry Form 1 - Topic 2 - Lesson 8 of 18). Retrieved from [Link]
-
Clariant. (2021, February 1). Volatile Organic Compound Adsorbents for Packaging and Cargo Shipments. Retrieved from [Link]
-
YouTube. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science. Retrieved from [Link]
-
Mohrig, J.R., Hammond, C.N., & Schatz, P.F. (n.d.). 2. Distillation. In Techniques in Organic Chemistry. Retrieved from [Link]
-
ChemBAM. (n.d.). Fractional Distillation. Retrieved from [Link]
-
Energy Education. (n.d.). Fractional distillation. Retrieved from [Link]
-
Cerritos College. (n.d.). Organic Chemistry 211 Laboratory Experiment 5b: Fractional Distillation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane. Retrieved from [Link]
- Google Patents. (n.d.). JP2019001737A - Method for synthesis of 2-chloropropane.
-
Haz-Map. (n.d.). 2-Chloropropane - Hazardous Agents. Retrieved from [Link]
-
Sciencemadness.org. (2006, June 28). Synthesis of 2 Chloropropane?. Retrieved from [Link]
-
Quora. (2017, May 7). In a free radical substitution, why is the ratio of 1-chloropropane to 2-chloropropane 3:1, whereas 2-chloropropane is more stable?. Retrieved from [Link]
-
ResearchGate. (2026, January 18). (PDF) Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Retrieved from [Link]
-
Svejkovská, B., Doležal, M., & Velíšek, J. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences, 24, 172–179. Retrieved from [Link]
-
DORA 4RI. (2015, December 1). Cryogenic distillation facility for isotopic purification of protium and deuterium. Retrieved from [Link]
- Google Patents. (n.d.). CN112162045A - Method for detecting 2-chloropropane in memantine hydrochloride.
Sources
- 1. Fractional Distillation [sites.pitt.edu]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. How to Detect Impurities in 2-Chloropropane: Testing Methods & QC Standards | Aure Chemical [aurechem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. volochem.com [volochem.com]
- 8. newtopchem.com [newtopchem.com]
- 9. Azeotrope Database [homepages.ed.ac.uk]
- 10. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 14. 11.8 The E2 Reaction and the Deuterium Isotope Effect - Organic Chemistry | OpenStax [openstax.org]
- 15. ocw.uci.edu [ocw.uci.edu]
- 16. nbinno.com [nbinno.com]
- 17. 2-CHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 19. Fractional Distillation [wychem.scienceontheweb.net]
- 20. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 21. cerritos.edu [cerritos.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. isotope.com [isotope.com]
Technical Support Center: Optimizing Reaction Temperature for 2-Chloropropane-2-d1 Alkylations
Welcome to the technical support center for optimizing alkylation reactions involving 2-chloropropane-2-d1. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific deuterated substrate. We will delve into the mechanistic underpinnings that govern this reaction, provide robust troubleshooting guides in a direct question-and-answer format, and offer detailed protocols to help you maximize your yield of the desired substitution product while minimizing common side reactions.
Section 1: Mechanistic Considerations & The Critical Role of Temperature
Before troubleshooting, it is essential to understand the competing reaction pathways at play. The structure of 2-chloropropane-2-d1, a tertiary alkyl halide, dictates that it will react through unimolecular pathways, namely SN1 (substitution) and E1 (elimination).
Q: What are the primary reaction pathways for the alkylation of 2-chloropropane-2-d1?
A: Alkylation of a tertiary halide like 2-chloropropane-2-d1 proceeds through a common carbocation intermediate. The rate-determining step is the unimolecular dissociation of the chloride ion to form a stable tertiary carbocation.[1][2] This carbocation can then either be attacked by a nucleophile to form the desired alkylated product (SN1 pathway) or lose a proton from an adjacent carbon to form an alkene (E1 pathway).[3][4]
Caption: Competing SN1 and E1 pathways for 2-chloropropane-2-d1.
Q: Why is temperature the most critical parameter to control in this reaction?
A: Temperature is the deciding factor in the competition between SN1 and E1 reactions.[3][5][6]
-
Thermodynamics: Elimination reactions (E1) result in an increase in the number of molecules in the system (one molecule goes to two), which leads to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures. This makes the elimination pathway more spontaneous and favorable as the temperature increases.[3][7]
-
Kinetics: Elimination reactions generally have a higher activation energy than their substitution counterparts.[6] Increasing the reaction temperature provides more molecules with sufficient energy to overcome this higher activation barrier, thus increasing the rate of the E1 reaction more significantly than the SN1 reaction.[5][8]
Q: Does the deuterium at the C2 position significantly affect the reaction?
A: The deuterium atom is on the carbon bearing the leaving group, not on the adjacent carbons from which a proton would be removed in the E1 pathway. Therefore, we do not expect a primary kinetic isotope effect (KIE) for the E1 reaction. However, a small secondary kinetic isotope effect (kH/kD ≈ 1.1-1.2) may be observed. This is because the C-D bond has a lower zero-point energy than a C-H bond, and changes in hybridization from sp3 in the starting material to sp2 in the carbocation intermediate can lead to slightly different reaction rates.[9] For practical optimization, this effect is minor compared to the influence of temperature.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the alkylation of 2-chloropropane-2-d1, with a focus on temperature optimization.
Q1: My reaction is giving a low yield of the desired alkylated product, and I'm recovering a lot of starting material. What should I do?
A: This indicates that the reaction rate is too slow. While avoiding the E1 side reaction is crucial, the temperature might be too low for the initial C-Cl bond cleavage to occur at a practical rate.
-
Cause: The activation energy for the rate-determining step (carbocation formation) has not been overcome.
-
Solution: Cautiously and incrementally increase the reaction temperature.
-
Start the reaction at a low temperature (e.g., 0 °C).
-
Monitor the reaction closely using a suitable technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC)).
-
If no conversion is observed after a reasonable time (e.g., 1-2 hours), increase the temperature in small increments (e.g., 5-10 °C).
-
Continue to monitor at each new temperature. The goal is to find the "sweet spot" where the SN1 reaction proceeds without a significant increase in the E1 byproduct.
-
Q2: I am observing a significant amount of an elimination byproduct (propene-d1). How can I suppress it?
A: This is the most common problem and is almost always linked to the reaction temperature being too high.
-
Primary Cause: The reaction temperature is favoring the E1 pathway.
-
Primary Solution: Lower the reaction temperature significantly. Many successful alkylations of tertiary substrates are performed at or below room temperature, sometimes as low as -20 °C to 0 °C.[10]
The following workflow can guide your optimization process:
Caption: Decision workflow for optimizing reaction temperature.
-
Secondary Factors:
-
Nucleophile/Base Strength: If your nucleophile is also a strong base (e.g., alkoxides), it can promote elimination.[11] If possible, use a nucleophile that is a weak base.
-
Solvent: Highly polar, protic solvents (like water or alcohols) can stabilize the carbocation intermediate, which is necessary for both pathways.[2][12] However, ensuring your nucleophile has good solubility is key.
-
Q3: My reaction is complete, but the yield of the alkylated product is still moderate, with a small amount of elimination byproduct. How can I further optimize?
A: This scenario calls for fine-tuning. You are near the optimal temperature but can improve the SN1/E1 ratio.
-
Solution: Perform a temperature screening experiment. Set up several small-scale reactions to run in parallel at slightly different temperatures.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | Experiment 4 |
| Temperature | -10 °C | 0 °C | 10 °C | 20 °C (RT) |
| Reaction Time | 12 h | 8 h | 4 h | 2 h |
| Observed SN1:E1 Ratio | (Fill in) | (Fill in) | (Fill in) | (Fill in) |
| Observed Conversion | (Fill in) | (Fill in) | (Fill in) | (Fill in) |
| Caption: Example of a data table for a temperature screening experiment. |
By analyzing the product ratios and conversion rates from this screen, you can identify the temperature that provides the best balance of reaction rate and selectivity for the desired SN1 product.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the ideal starting temperature for a typical alkylation of 2-chloropropane-2-d1? A: A safe and effective starting point is 0 °C. This temperature is often low enough to significantly disfavor the E1 pathway while still allowing the SN1 reaction to proceed at a measurable rate.[10]
Q: How can I effectively monitor the reaction's progress? A: Gas Chromatography (GC) is an excellent method as it can separate and quantify the volatile starting material, the alkylated product, and the elimination byproduct (propene-d1). For qualitative monitoring, Thin Layer Chromatography (TLC) can also be effective if the product and starting material have different polarities.
Q: Does the choice of solvent matter for temperature optimization? A: Yes. Polar solvents are required to stabilize the carbocation intermediate.[2] However, very polar protic solvents like water can also act as competing nucleophiles. A polar aprotic solvent like acetone or acetonitrile is often a good choice. The key is that the optimal temperature will be solvent-dependent, so maintain a consistent solvent system during your optimization experiments.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Temperature Screening
-
Preparation: To four separate, flame-dried round-bottom flasks under an inert atmosphere (e.g., Nitrogen or Argon), add your nucleophile (1.1 equivalents) and the chosen anhydrous solvent.
-
Temperature Equilibration: Cool each flask to its target temperature (-10 °C, 0 °C, 10 °C, and 20 °C) using an appropriate cooling bath (e.g., ice-salt, ice-water).
-
Initiation: While stirring, add 2-chloropropane-2-d1 (1.0 equivalent) dropwise to each flask.
-
Monitoring: At set time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction. Quench the aliquot with water and extract with a suitable organic solvent (e.g., diethyl ether). Analyze the organic layer by GC to determine the ratio of starting material, SN1 product, and E1 product.
-
Analysis: Continue monitoring until the starting material is consumed or the reaction stalls. Compare the results across the four temperatures to determine the optimal condition.
References
-
SN1 vs E1 Reactions - Chemistry Steps. (2025, July 1). Chemistry Steps. [Link]
-
Comparing the E1 vs SN1 Reactions - Master Organic Chemistry. (2012, November 8). Master Organic Chemistry. [Link]
-
8.4: Comparison and Competition Between SN1, SN2, E1 and E2. (2021, December 15). Chemistry LibreTexts. [Link]
-
SN1 vs E1 and SN2 vs E2 : The Temperature. (2012, December 19). Master Organic Chemistry. [Link]
-
Effect of Temperature on Elimination and Substitution Reactions. (2023, March 18). YouTube. [Link]
-
Kinetic Isotope Effects in Organic Chemistry. (2005, September 14). Macmillan Group, Princeton University. [Link]
-
11.7: Elimination Reactions- Zaitsev's Rule. (2024, March 24). Chemistry LibreTexts. [Link]
-
Reactivity of Halogenoalkanes. (n.d.). Study Mind. [Link]
-
11.5 Characteristics of the SN1 Reaction. (2023, September 20). OpenStax. [Link]
-
Factors Affecting SN1 & SN2 Reactions. (n.d.). Scribd. [Link]
-
Alkyl Halide Reactivity. (n.d.). Michigan State University Chemistry. [Link]
-
Elimination and temperature. (2012, January 24). Student Doctor Network Forums. [Link]
Sources
- 1. studymind.co.uk [studymind.co.uk]
- 2. 11.5 Characteristics of the SN1 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. glasp.co [glasp.co]
- 7. echemi.com [echemi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. forums.studentdoctor.net [forums.studentdoctor.net]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. scribd.com [scribd.com]
Technical Support Center: Analysis of 2-Chloropropane-2-d1 by GC-MS
Welcome to the technical support center for the analysis of 2-chloropropane-2-d1. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this deuterated compound in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its detection via Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide: Overcoming Common Analytical Hurdles
This section addresses specific issues that may arise during the GC-MS analysis of 2-chloropropane-2-d1, providing both the cause and the solution to ensure the integrity of your results.
Q1: I'm observing a peak at m/z 43 that is more intense than expected, and a smaller than expected peak for my deuterated molecular ion. What could be the cause?
Plausible Cause: This observation strongly suggests in-source decomposition of your 2-chloropropane-2-d1. The m/z 43 peak corresponds to the non-deuterated isopropyl cation ([CH₃CHCH₃]⁺), which is the base peak in the mass spectrum of unlabeled 2-chloropropane.[1][2] Its high intensity indicates that the deuterium atom is being lost, likely through fragmentation or exchange processes within the GC-MS system.
Solution:
-
Lower Inlet and Transfer Line Temperatures: High temperatures in the GC inlet or the MS transfer line can promote thermal decomposition.[3] Gradually reduce these temperatures in 10-20°C increments to find the optimal balance between efficient volatilization and compound stability.
-
Check for Active Sites: Active sites in the GC inlet liner or the column itself can catalyze decomposition. Deactivated liners are crucial. If you suspect contamination, replace the liner and trim a small portion (10-20 cm) from the front of the GC column.[4][5]
-
Evaluate Sample Matrix: Acidic or basic components in your sample matrix can facilitate the elimination of DCl, leading to the formation of propene, which can then be ionized and fragmented. Ensure your sample preparation method neutralizes the sample if necessary.
Q2: My chromatogram shows peak tailing for 2-chloropropane-2-d1. What's causing this and how can I fix it?
Plausible Cause: Peak tailing is often a result of active sites within the chromatographic system, which can interact with the polar C-Cl bond in your analyte.[6] It can also be caused by a poorly optimized flow rate or issues with the column itself.
Solution:
-
Inlet Maintenance: The inlet is a common source of activity. Ensure you are using a high-quality, deactivated liner. If the liner has been in use for many injections, it may need to be replaced. Also, check the septum for coring, as small particles can introduce active sites.[4]
-
Column Conditioning: If the column is new or has been sitting idle, it may require conditioning at a high temperature (as per the manufacturer's recommendation) to remove any residual moisture or contaminants.[5]
-
Optimize Carrier Gas Flow: An incorrect linear velocity of the carrier gas can lead to band broadening and peak tailing. Ensure your flow rate is optimized for your column dimensions and carrier gas type (Helium is generally recommended for GC-MS).
-
Check for Column Contamination: If the tailing persists, the front end of your column may be contaminated. Trimming a small section can often resolve the issue.[6]
Q3: I'm seeing a small peak eluting just before my main 2-chloropropane-2-d1 peak. Is this an impurity?
Plausible Cause: While it could be an impurity, it's also possible you are observing a chromatographic isotope effect.[7] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts due to subtle differences in their interaction with the stationary phase.[7]
Solution:
-
Analyze a Non-Deuterated Standard: Inject a standard of non-deuterated 2-chloropropane under the same conditions. If the small, earlier-eluting peak is absent, it strongly suggests you are observing an isotope effect.
-
Co-injection: A co-injection of both the deuterated and non-deuterated standards can confirm this. You should see two closely eluting peaks.
-
Consider Isomeric Impurities: If the earlier peak is not due to an isotope effect, it could be a more volatile impurity like propene, a potential decomposition product.[8] Check the mass spectrum of this small peak to aid in its identification.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental aspects of analyzing 2-chloropropane-2-d1 by GC-MS.
Q1: What is the expected mass spectrum for 2-chloropropane-2-d1?
The mass spectrum of 2-chloropropane-2-d1 will be similar to that of 2-chloropropane, but with key mass shifts due to the deuterium atom.
-
Molecular Ion: You should observe a molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), you will see peaks at m/z 79 (for C₃H₆D³⁵Cl) and m/z 81 (for C₃H₆D³⁷Cl).[1]
-
Base Peak: The base peak is expected to be at m/z 44, corresponding to the deuterated isopropyl cation ([CH₃CDCH₃]⁺). This is a shift of +1 Da compared to the m/z 43 base peak of non-deuterated 2-chloropropane.[1]
-
Other Fragments: You may also observe fragments corresponding to the loss of a methyl group ([C₂H₃DCl]⁺) at m/z 64 and 66, and potentially a peak at m/z 42 corresponding to the propene radical cation, formed by the loss of DCl.[9]
| Fragment | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Notes |
| [C₃H₆DCl]⁺˙ (Molecular Ion) | 79 | 81 | Isotopic pattern for one chlorine atom should be visible. |
| [CH₃CDCH₃]⁺ | 44 | - | Expected base peak. |
| [C₂H₃DCl]⁺ | 64 | 66 | Result of losing a methyl group. |
| [C₃H₅D]⁺˙ | 43 | - | Loss of HCl. |
| [C₃H₆]⁺˙ | 42 | - | Loss of DCl (Decomposition Product). |
Q2: What type of GC column is best for analyzing 2-chloropropane-2-d1?
Given that 2-chloropropane is a volatile, relatively non-polar compound, a low to mid-polarity column is generally recommended.
-
Stationary Phase: A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase is a good starting point. These are versatile, robust columns suitable for a wide range of volatile and semi-volatile compounds.[10] For better separation of volatile compounds, a column with a higher degree of polarity, such as one containing cyanopropylphenyl, can also be effective.[11][12]
-
Column Dimensions: A standard column length of 30 meters with an internal diameter of 0.25 mm and a film thickness of 0.25 to 1.0 µm is typically appropriate.[13] A thicker film can increase retention for very volatile analytes.
Q3: How can I confirm the isotopic purity of my 2-chloropropane-2-d1 sample?
GC-MS is an excellent technique for assessing isotopic purity.
-
Monitor Key Ions: In the mass spectrum of your main chromatographic peak, carefully examine the relative intensities of the ions corresponding to the deuterated and non-deuterated fragments. For example, compare the intensity of the m/z 44 peak ([CH₃CDCH₃]⁺) to the m/z 43 peak ([CH₃CHCH₃]⁺). The ratio of these will give you an indication of the isotopic enrichment.
-
Look for Unlabeled Compound: Check for a small peak at the retention time of non-deuterated 2-chloropropane. The presence of such a peak would indicate a significant amount of unlabeled impurity.
-
Use High-Resolution MS if Available: High-resolution mass spectrometry can provide more precise mass measurements, allowing for the unambiguous differentiation of deuterated and non-deuterated fragments.
Visualizing the Process
To better understand the potential decomposition and the analytical workflow, the following diagrams are provided.
Decomposition Pathway of 2-Chloropropane-2-d1
Caption: Potential decomposition pathways of 2-chloropropane-2-d1 in a GC-MS system.
GC-MS Experimental Workflow
Caption: A generalized workflow for the GC-MS analysis of 2-chloropropane-2-d1.
Recommended GC-MS Protocol
Below is a starting point for a GC-MS method for the analysis of 2-chloropropane-2-d1. This may require optimization for your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dilute the 2-chloropropane-2-d1 standard or sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a final concentration of 1-10 µg/mL.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 200°C (can be optimized lower if decomposition is observed) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | - Initial Temperature: 40°C, hold for 2 minutes- Ramp: 10°C/min to 150°C- Hold: 2 minutes at 150°C |
| MS Transfer Line Temp | 230°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-100 |
3. Data Analysis:
-
Extract the total ion chromatogram (TIC).
-
Identify the peak corresponding to 2-chloropropane-2-d1 based on its retention time.
-
Examine the mass spectrum of the peak and compare it to the expected fragmentation pattern.
-
Check for the presence of decomposition products or impurities.
References
- Harper College. (2009, July 20). 2-Chloropropane MSDS# 13236 Section 1 - Chemical Product and Company Identification.
- Doc Brown's Advanced Organic Chemistry. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane.
- BenchChem. The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide.
- Procyon lotor. (2023, June 20). How to Detect Impurities in 2-Chloropropane: Testing Methods & QC Standards.
- Leicknam, J.P. (1967). Isotope effects in mass-spectrometry. International Atomic Energy Agency.
- ChemicalBook. (2026, January 31). 2-Chloropropane - Safety Data Sheet.
- TMP Chem. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. YouTube.
- Chemistry Stack Exchange. (2017, May 4). Why does 2-chloropropane's mass spectrum have a peak at 27?
- National Center for Biotechnology Information. (n.d.). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry.
- Fry, R., & Mitsa, G. (2024). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC.
- Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
- Scribd. GC-MS Troubleshooting Guide.
- Shimadzu. GC Column Types & Selection Guide.
- Shimadzu UK. Gas Chromatography Mass Spectrometry Troubleshooting Guide.
- Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations.
- Phenomenex. (2025, July 24). Guide to Choosing a GC Column.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
Sources
- 1. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. m.youtube.com [m.youtube.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. shimadzu.co.uk [shimadzu.co.uk]
- 6. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Detect Impurities in 2-Chloropropane: Testing Methods & QC Standards | Aure Chemical [aurechem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 11. agilent.com [agilent.com]
- 12. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 13. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
Technical Support Center: Deuterated Isopropyl Magnesium Chloride (i-PrMgCl-d7)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for deuterated isopropyl magnesium chloride (i-PrMgCl-d7). This resource is designed to provide expert guidance and troubleshooting for common challenges encountered during the initiation and use of this valuable isotopic labeling reagent. As Senior Application Scientists, we understand that success in the laboratory hinges on a deep understanding of reaction mechanisms and the ability to navigate experimental hurdles. This guide is structured in a question-and-answer format to directly address the specific issues you may face.
Frequently Asked Questions (FAQs)
Q1: What is deuterated isopropyl magnesium chloride, and what are its primary applications?
Deuterated isopropyl magnesium chloride ((CD₃)₂CDMgCl) is a Grignard reagent where the hydrogen atoms on the isopropyl group have been replaced with deuterium, a stable isotope of hydrogen.[1] Grignard reagents are powerful tools in organic synthesis for forming new carbon-carbon bonds.[2][3] The primary application of i-PrMgCl-d7 is in the introduction of a deuterated isopropyl group into a molecule. This is particularly valuable in drug development and metabolic studies to:
-
Probe reaction mechanisms: By tracking the deuterium label, chemists can elucidate reaction pathways.
-
Alter metabolic profiles: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes at that position (the kinetic isotope effect), potentially improving a drug's pharmacokinetic properties.[4]
-
Serve as an internal standard: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantitative analysis due to their similar chemical properties but different mass.
Q2: Why is the initiation of the Grignard reaction with deuterated isopropyl chloride sometimes difficult?
The challenges in initiating the formation of deuterated isopropyl magnesium chloride are fundamentally the same as those for non-deuterated Grignard reagents. The most common culprits are:
-
Passivation of the Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂), which prevents the magnesium from reacting with the alkyl halide.[5][6][7] This passivating layer must be physically or chemically removed to expose the fresh, reactive metal surface.
-
Presence of Moisture: Grignard reagents are extremely sensitive to moisture.[3][8] Even trace amounts of water in the glassware, solvent, or starting materials will react with and "quench" the Grignard reagent as it forms, preventing the reaction from starting.[5] Grignard reagents are strong bases and will react with any acidic protons, such as those in water.[8]
-
Purity of the Deuterated Isopropyl Halide: Impurities in the deuterated isopropyl chloride or bromide can inhibit the reaction.[9] For instance, traces of acid can neutralize the Grignard reagent.[9]
Q3: What are the best practices for ensuring a successful initiation?
To maximize your chances of a successful reaction, meticulous preparation is key:
-
Rigorous Drying of Glassware and Solvents: All glassware should be oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) immediately before use.[5][6] Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.[3][10] Using a freshly opened bottle of anhydrous solvent or a properly dried and distilled solvent is crucial.
-
Activation of Magnesium: The magnesium turnings should be activated to remove the passivating oxide layer.[5] Common activation methods are detailed in the troubleshooting section below.
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture and oxygen from interfering with the reaction.[3]
Troubleshooting Guide: Common Initiation Problems
This section provides a systematic approach to troubleshooting common issues encountered when preparing and using deuterated isopropyl magnesium chloride.
Problem 1: The reaction fails to initiate.
-
Symptom: No visible signs of reaction (e.g., bubbling, warming of the reaction mixture, or a cloudy appearance) are observed after adding a small amount of the deuterated isopropyl halide to the magnesium turnings.[5][6]
-
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for Grignard reaction initiation failure.
-
Detailed Solutions:
Possible Cause Recommended Action Rationale Inactive Magnesium Surface 1. Mechanical Activation: Before adding the solvent, grind the magnesium turnings with a glass rod to expose a fresh surface.[11] 2. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings in the flask.[5][6] The disappearance of the iodine's brown color is an indicator of activation. The oxide layer on the magnesium is a physical barrier to the reaction.[5] Mechanical force breaks this layer, while chemical activators react with the surface to expose fresh magnesium. Presence of Water 1. Dry all glassware in an oven at >100 °C for several hours or flame-dry under vacuum and cool under an inert atmosphere.[5][6] 2. Use anhydrous solvents. Diethyl ether and THF are common choices and must be thoroughly dried.[3] Grignard reagents are highly basic and react readily with water, which would consume the reagent as it is formed.[8] Slow Initiation 1. Add a small portion of the deuterated isopropyl halide solution and stir vigorously.[5] 2. Gentle warming with a heat gun or a warm water bath can help initiate the reaction.[5][6] Once initiated, the reaction is exothermic and should be self-sustaining. Sometimes the reaction has a high activation energy to get started. A localized increase in temperature can provide the necessary energy to overcome this barrier.
Problem 2: The reaction starts but then stops or becomes sluggish.
-
Symptom: The initial signs of reaction (bubbling, warming) cease before all the deuterated isopropyl halide has been added.
-
Possible Causes and Solutions:
-
Insufficient Magnesium Activation: The initially exposed reactive surface of the magnesium may have been consumed. Try adding another small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Low Purity of Deuterated Isopropyl Halide: If the halide contains inhibitors or has started to decompose, it can halt the reaction. Consider purifying the deuterated isopropyl halide by distillation.
-
Formation of Insoluble Byproducts: In some cases, insoluble magnesium salts can coat the remaining magnesium, preventing further reaction. Vigorous stirring can sometimes help to break up these coatings.
-
Problem 3: The reaction mixture turns dark brown or black.
-
Symptom: The solution becomes very dark during the formation of the Grignard reagent.[5]
-
Possible Causes and Solutions:
Possible Cause Recommended Action Rationale Wurtz Coupling Side Reaction 1. Control the rate of addition of the deuterated isopropyl halide to maintain a gentle reflux.[10] 2. Ensure efficient stirring to dissipate localized heat. The Wurtz coupling is a side reaction where two alkyl groups couple together. This can be promoted by high local concentrations of the alkyl halide and high temperatures. Impurities Use high-purity magnesium and deuterated isopropyl halide. Impurities can catalyze decomposition reactions that lead to the formation of colored byproducts.[5]
Advanced Protocols and Considerations
Protocol: Activation of Magnesium with Iodine
-
Place the required amount of magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Add a single crystal of iodine to the flask.[6]
-
Add a small portion of the anhydrous solvent (e.g., THF).
-
Gently warm the flask until the brown color of the iodine disappears. This indicates that the magnesium surface is activated.
-
Allow the flask to cool before proceeding with the addition of the deuterated isopropyl halide.
"Turbo Grignard" Reagents for Challenging Substrates
For particularly difficult reactions, the use of "Turbo Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), can be highly effective.[11][12] These reagents exhibit enhanced reactivity and are often used in halogen-magnesium exchange reactions.[12][13] While commercially available, they can also be prepared in situ.
Titration of the Prepared Deuterated Grignard Reagent
It is highly recommended to determine the exact concentration of your freshly prepared deuterated isopropyl magnesium chloride solution by titration before use in subsequent reactions.[5][14] This will ensure accurate stoichiometry and improve the reproducibility of your results.
Summary of Key Parameters for Successful Initiation
| Parameter | Recommendation | Impact on Reaction |
| Glassware | Oven-dried or flame-dried under inert gas | Prevents quenching of the Grignard reagent by water.[5] |
| Solvent | Anhydrous grade, freshly opened or distilled | Stabilizes the Grignard reagent and prevents side reactions.[3] |
| Magnesium | Fresh, high-purity turnings | Ensures a reactive surface is available. |
| Activation | Mechanical or chemical (I₂, 1,2-dibromoethane) | Removes the passivating oxide layer.[5][6][11] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen.[3] |
| Temperature | Gentle warming to initiate, then maintain a gentle reflux | Provides activation energy without promoting side reactions.[5] |
By carefully controlling these parameters and understanding the potential pitfalls, you can significantly increase the success rate of your reactions involving deuterated isopropyl magnesium chloride.
References
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Organic Chemistry Academy. (2025, August 2). Grignard Reagents: Powerful Tools for Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Isopropylmagnesium chloride. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1981). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Sciencemadness.org. (2016, February 18). Grignard successes and failures. Retrieved from [Link]
-
Chegg.com. (2021, March 23). Solved If one wants to prepare pentane deuterated on the end. Retrieved from [Link]
-
Micromeritics. (n.d.). Support Guide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, February 19). Why is this grignard synthesis incorrect?. Retrieved from [Link]
-
Micromeritics. (n.d.). General Support (Accessories and more). Retrieved from [Link]
-
ResearchGate. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Retrieved from [Link]
-
Pendidikan Kimia. (n.d.). Preparation of an Ester-Containing Grignard Reagent by Halogen− Metal Exchange. Retrieved from [Link]
-
Allen. (n.d.). The adduct of a compound (A) with isopropyl magnesium halide on hydrolysis gives a tertiary alcohol. The compound (A) is:. Retrieved from [Link]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]
- 4. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the 1H NMR Splitting Patterns of 2-Chloropropane and 2-Chloropropane-2-d1
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating these structures. This guide provides an in-depth comparison of the proton (¹H) NMR splitting patterns of 2-chloropropane and its selectively deuterated isotopologue, 2-chloropropane-2-d1. By examining the predictable yet profound changes induced by isotopic substitution, we can gain a deeper appreciation for the principles of spin-spin coupling and its utility in structural verification.
The Foundational Principle: Spin-Spin Coupling and the n+1 Rule
In ¹H NMR spectroscopy, the signal for a given proton is often split into multiple peaks. This phenomenon, known as spin-spin coupling, arises from the magnetic interactions between non-equivalent protons on adjacent carbon atoms. The multiplicity of a signal—the number of peaks it is split into—is governed by the n+1 rule .[1][2][3] This rule states that if a proton has n equivalent neighboring protons, its signal will be split into n+1 peaks.[1][2][3] The relative intensities of these peaks often follow Pascal's triangle.
The ¹H NMR Spectrum of 2-Chloropropane: A Classic Example
2-Chloropropane ((CH₃)₂CHCl) is a symmetrical molecule with two distinct proton environments, making it an excellent model for illustrating the n+1 rule.[1][4][5]
-
The Methyl Protons (CH₃): The six protons of the two equivalent methyl groups are in the same chemical environment. They are adjacent to the single methine (CH) proton. Therefore, with n = 1, the signal for the methyl protons is split into 1+1 = 2 peaks, a doublet .[2][4][5]
-
The Methine Proton (CH): The single methine proton is adjacent to the six protons of the two methyl groups. With n = 6, its signal is split into 6+1 = 7 peaks, a septet .[2][4][5]
The electronegative chlorine atom deshields the adjacent methine proton, causing its signal to appear further downfield (at a higher chemical shift) compared to the methyl protons.[1][4]
The Impact of Deuteration: The ¹H NMR Spectrum of 2-Chloropropane-2-d1
Now, let's consider the effect of replacing the methine proton with a deuterium atom (D) to form 2-chloropropane-2-d1 ((CH₃)₂CDCl). Deuterium, an isotope of hydrogen with a nucleus containing one proton and one neutron, has a nuclear spin of 1, unlike the proton's spin of ½. In a standard ¹H NMR experiment, deuterium is considered "silent" as it resonates at a much different frequency. This isotopic substitution leads to two significant changes in the ¹H NMR spectrum:
-
Disappearance of the Methine Signal: Since the methine proton has been replaced by deuterium, the septet observed in the spectrum of 2-chloropropane is absent in the spectrum of 2-chloropropane-2-d1.
-
Altered Splitting of the Methyl Signal: The six methyl protons are now adjacent to a deuterium atom instead of a proton. While deuterium is "silent" in the ¹H NMR experiment, its nuclear spin still couples with the neighboring protons. The splitting pattern caused by a deuterium nucleus is described by the 2nI+1 rule , where n is the number of neighboring deuterium atoms and I is the spin of deuterium (I=1).
For the methyl protons in 2-chloropropane-2-d1, they are coupled to one deuterium atom (n=1). Therefore, their signal will be split into 2(1)(1)+1 = 3 peaks, a triplet of equal intensity (1:1:1 ratio). This is a key distinguishing feature from the doublet seen in the non-deuterated compound.
Comparative Analysis of Spectral Data
The following table summarizes the expected ¹H NMR spectral data for 2-chloropropane and 2-chloropropane-2-d1.
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Chloropropane | -CH₃ (6H) | ~1.5 | Doublet | ³JHH ≈ 6-8 |
| -CHCl (1H) | ~4.1 | Septet | ³JHH ≈ 6-8 | |
| 2-Chloropropane-2-d1 | -CH₃ (6H) | ~1.5 | Triplet (1:1:1) | ²JHD ≈ 1-2 |
| -CDCl (0H) | Absent | - | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. Coupling constants are typical values for similar structural motifs.[6][7]
Visualizing the Splitting Patterns
The following diagrams, generated using Graphviz, illustrate the spin-spin coupling interactions and the resulting splitting patterns for both molecules.
Caption: Spin-spin coupling in 2-Chloropropane.
Caption: ¹H NMR Experimental Workflow.
Conclusion
The comparison of the ¹H NMR spectra of 2-chloropropane and 2-chloropropane-2-d1 provides a clear and instructive demonstration of the principles of spin-spin coupling. The predictable change from a doublet to a 1:1:1 triplet for the methyl signal upon deuteration of the adjacent methine position is a powerful confirmation of the underlying theory. This type of isotopic labeling is a valuable technique in the arsenal of chemists for simplifying complex spectra and confirming structural assignments. By understanding these fundamental concepts and employing rigorous experimental techniques, researchers can confidently utilize NMR spectroscopy to its full potential in their scientific endeavors.
References
-
Doc Brown's Chemistry. (n.d.). Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane. Retrieved from [Link]
-
Brainly. (2019, December 16). Construct a simulated ^1H NMR spectrum for 2-chloropropane by dragging and dropping the appropriate. Retrieved from [Link]
-
Gauth. (n.d.). Construct a simulated H1 H 1 NMR spectrum for 2-chloropropane. Retrieved from [Link]
-
University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 2-chloropropane (NMR Spectrum). Retrieved from [Link]
-
Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
YouTube. (2024, March 19). NMR of 2-chloropropane for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns. Retrieved from [Link]
-
Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]
-
University of California, San Diego. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.7: NMR - Interpretation. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Tafazzoli, M., & Ghiasi, M. (2007). New Karplus Equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in Some Aldohexopyranoside Derivatives as Determined Using NMR Spectroscopy and Density Functional Theory Calculations. Carbohydrate Research, 342(14), 2086–2096. [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloropropane. Retrieved from [Link]
-
Duke University. (n.d.). The Duke NMR Center Coupling constants. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
Sources
- 1. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. m.youtube.com [m.youtube.com]
- 3. organomation.com [organomation.com]
- 4. brainly.com [brainly.com]
- 5. gauthmath.com [gauthmath.com]
- 6. The Duke NMR Center Coupling constants [sites.duke.edu]
- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to Identifying the C-D Stretch in 2-Chloropropane-2-d1 via Infrared Spectroscopy
For researchers and professionals in drug development and chemical synthesis, isotopic labeling is a powerful tool for elucidating reaction mechanisms and performing quantitative analysis. Deuterium (D), an isotope of hydrogen, is frequently used as a label. Its increased mass compared to protium (¹H) leads to a predictable shift in the vibrational frequency of its corresponding bond when analyzed by Infrared (IR) Spectroscopy. This guide provides an in-depth comparison and a validated protocol for identifying the characteristic carbon-deuterium (C-D) stretching vibration in 2-chloropropane-2-d1, contrasting it with its non-deuterated analog, 2-chloropropane.
The Theoretical Foundation: Why C-D and C-H Stretches Differ
The vibrational frequency of a covalent bond can be approximated by the harmonic oscillator model. This model predicts that the frequency is inversely proportional to the square root of the reduced mass (µ) of the two atoms forming the bond.[1] When a hydrogen atom (mass ≈ 1 amu) is replaced by a deuterium atom (mass ≈ 2 amu), the reduced mass of the carbon-isotope bond approximately doubles.
This doubling of mass is the most significant isotopic mass change possible and results in a substantial and easily detectable decrease in the bond's stretching frequency.[2] Specifically, the C-D stretching frequency is expected to be approximately 1/√2 (or about 0.707) times that of the corresponding C-H bond. This predictable shift, often referred to as a redshift, allows for the unambiguous identification of the C-D bond.[3]
Comparative Spectral Analysis: 2-Chloropropane vs. 2-Chloropropane-2-d1
The key to identifying the C-D stretch is a direct comparison between the IR spectra of the deuterated compound and its standard, non-deuterated counterpart.
-
2-Chloropropane (CH₃)₂CHCl: The spectrum of this molecule is characterized by strong C-H stretching absorptions in the 3000–2850 cm⁻¹ region.[4][5][6] Specifically, the tertiary C-H bond at the 2-position (the one replaced by deuterium) contributes to this region. Other notable peaks include C-H bending vibrations around 1470-1350 cm⁻¹ and the C-Cl stretch in the 850–550 cm⁻¹ range.[4][5]
-
2-Chloropropane-2-d1 (CH₃)₂CDCl: In the spectrum of the deuterated molecule, a distinct change is observed. The intensity of the absorption corresponding to the tertiary C-H stretch diminishes or disappears, and a new, characteristic peak emerges in the 2200-2100 cm⁻¹ region. This new peak is the C-D stretching vibration. Its appearance in this otherwise "quiet" region of the spectrum makes it a clear and reliable marker for successful deuteration.
The following table summarizes the expected key vibrational frequencies for both molecules.
| Vibrational Mode | 2-Chloropropane (cm⁻¹) | 2-Chloropropane-2-d1 (cm⁻¹) | Comment |
| Alkyl C-H Stretch | ~2970-2850 | ~2970-2850 (Attenuated) | The tertiary C-H stretch is absent in the deuterated compound. |
| C-D Stretch | Absent | ~2130 | The key diagnostic peak for deuteration. |
| C-H Bend | ~1465 & ~1380 | ~1465 & ~1380 | Generally less affected and useful for confirming the isopropyl backbone. |
| C-Cl Stretch | ~690 | ~690 | Largely unaffected by deuteration at the C-2 position. |
Experimental Workflow: From Synthesis to Spectral Identification
Achieving a reliable identification of the C-D stretch requires a systematic approach, from the synthesis of the labeled compound to the final spectral analysis.
Caption: A streamlined workflow from synthesis to final identification.
Protocol 1: Synthesis of 2-Chloropropane-2-d1
A reliable method for synthesizing 2-chloropropane-2-d1 involves the nucleophilic substitution of the hydroxyl group in isopropanol-2-d1. Isopropanol-2-d1 can be readily prepared by the reduction of deuterated acetone (acetone-d6) with a hydride reagent like lithium aluminum hydride (LiAlH₄). The subsequent conversion to the chloride is efficiently achieved using thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[7]
Materials:
-
Isopropanol-2-d1
-
Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)
-
Anhydrous sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous calcium chloride (CaCl₂)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place isopropanol-2-d1. Cool the flask in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (or concentrated HCl) to the cooled isopropanol-2-d1 with stirring. Causality Note: The reaction is exothermic; slow addition prevents overheating and potential side reactions.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture. Carefully pour it into a separatory funnel containing cold water and a 5% NaHCO₃ solution to neutralize any remaining acid.
-
Extraction & Drying: Separate the organic layer. Wash it again with water. Dry the organic layer (the product, 2-chloropropane-2-d1) over anhydrous CaCl₂.
-
Purification: Purify the crude product by simple distillation. Collect the fraction boiling at approximately 34-36 °C.[8]
Protocol 2: FT-IR Spectroscopic Analysis
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Procedure:
-
Background Scan: Ensure the sample compartment is empty and clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.
-
Reference Spectrum: Acquire the IR spectrum of a reference sample of standard (non-deuterated) 2-chloropropane. This can be done using a liquid cell (KBr plates) or as a neat liquid film.
-
Sample Spectrum: Clean the sample cell or plates thoroughly. Acquire the IR spectrum of the synthesized 2-chloropropane-2-d1 using the identical instrument parameters as the reference scan. Trustworthiness Note: Using identical parameters is crucial for a valid comparison of peak intensities and positions.
-
Data Analysis:
-
Overlay the two spectra (reference and sample).
-
Confirm the presence of common peaks (e.g., C-H bends, C-Cl stretch) to verify the integrity of the carbon skeleton.
-
Pinpoint the reduction in intensity in the ~2970 cm⁻¹ region in the sample spectrum.
-
Locate and label the new, sharp absorption peak in the ~2130 cm⁻¹ region of the sample spectrum. This is the characteristic C-D stretching vibration.
-
Conclusion
The identification of the C-D stretching vibration in 2-chloropropane-2-d1 is a straightforward but powerful application of fundamental spectroscopic principles. By leveraging the predictable isotopic shift, researchers can unequivocally confirm the incorporation of deuterium into a target molecule. This comparative guide provides the theoretical basis, a practical synthetic route, and a validated analytical protocol to confidently identify this key spectral feature, ensuring data integrity for advanced research and development applications.
References
-
Isotope Effects in Vibrational Spectroscopy. (2023, January 29). Chemistry LibreTexts. [Link]
-
Infrared spectrum of 2-chloropropane. Doc Brown's Advanced Organic Chemistry. [Link]
-
Kinetic Isotope Effect Provides Insight into the Vibrational Relaxation Mechanism of Aromatic Molecules: Application to Cyano-phenylalanine. (2018). PMC. [Link]
-
Isotopic Effects on the Structure and Spectroscopy of Thioformaldehyde, Dihydrogen and Water. (2023). Advanced Journal of Chemistry, Section A. [Link]
-
Discuss the isotopic effect in vibrational spectroscopy. (2025, September 22). Filo. [Link]
-
Vibrational properties of isotopically enriched materials: the case of calcite. (2018, October 3). RSC Publishing. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Hydrocarbons. (2020, May 30). Chemistry LibreTexts. [Link]
-
Synthesis of 2-chloropropane. (2005, November 27). Sciencemadness Discussion Board. [Link]
-
Synthesis of 2 Chloropropane?. (2006, June 28). Sciencemadness Discussion Board. [Link]
-
Propane, 2-chloro-. NIST WebBook. [Link]
Sources
- 1. Discuss the isotopic effect in vibrational spectroscopy | Filo [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. sciencemadness.org [sciencemadness.org]
- 8. 2-Chloropropane = 99 75-29-6 [sigmaaldrich.com]
A Comparative Guide to Isotopic Purity Determination of 2-Chloropropane-2-d1 by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise determination of isotopic purity is a critical aspect of quality control and mechanistic studies involving deuterated compounds. This guide provides an in-depth technical comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy for the isotopic purity assessment of 2-Chloropropane-2-d1, a deuterated analog of isopropyl chloride. We will explore the nuances of both ¹H and ²H NMR techniques, supported by experimental protocols and data, to offer a comprehensive understanding of this analytical challenge.
The strategic incorporation of deuterium in place of hydrogen can significantly alter a molecule's metabolic fate, making deuterated compounds valuable in pharmaceutical research for enhancing pharmacokinetic profiles.[1] Therefore, accurate quantification of the level of deuteration is paramount.
The Foundational Choice: ¹H vs. ²H NMR Spectroscopy
Both proton (¹H) and deuterium (²H) NMR spectroscopy can be employed to determine the isotopic purity of 2-Chloropropane-2-d1. The choice between these techniques often depends on the level of deuteration and the specific information required.
-
¹H NMR: This technique is highly sensitive and excellent for detecting residual protons at the deuteration site.[1] For 2-Chloropropane-2-d1, we would look for the disappearance or significant reduction of the signal corresponding to the C2-proton.
-
²H NMR: This method directly detects the deuterium nucleus.[1] It provides a direct measure of the deuterated species and is particularly useful for highly enriched compounds where the residual proton signal in ¹H NMR might be too weak for accurate quantification.[2]
A combined approach, utilizing both ¹H and ²H NMR, can offer a robust and comprehensive determination of isotopic abundance.[3]
Experimental Design: A Self-Validating Protocol
The following protocols are designed to ensure accuracy and reproducibility, forming a self-validating system for the determination of isotopic purity.
High-quality sample preparation is fundamental to obtaining sharp, well-resolved NMR spectra, which is crucial for accurate integration and quantification.[4]
Materials:
-
2-Chloropropane-2-d1 sample
-
Deuterated chloroform (CDCl₃)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene)
-
High-precision 5 mm NMR tubes[4]
-
Volumetric flasks and precision pipettes
Step-by-Step Protocol:
-
Internal Standard Stock Solution: Accurately weigh approximately 20 mg of the internal standard and dissolve it in a known volume (e.g., 10 mL) of CDCl₃ in a volumetric flask.
-
Sample Preparation: Accurately weigh approximately 5-25 mg of the 2-Chloropropane-2-d1 sample into a clean vial.[5]
-
Dissolution: Add a precise volume (e.g., 0.6-0.7 mL) of the internal standard stock solution to the vial containing the sample.[4][5] Ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[5] To avoid distorted magnetic field homogeneity, ensure no solid particles are transferred.
-
Labeling: Clearly label the NMR tube with the sample identification.[6]
Causality Behind Choices:
-
Deuterated Solvent: CDCl₃ is chosen as the solvent to avoid a large proton signal that would obscure the analyte signals.[7] The deuterium signal of the solvent is also used by the spectrometer for field-frequency locking.
-
Internal Standard: An internal standard with a known concentration and signals that do not overlap with the analyte is crucial for quantitative NMR (qNMR).[1][8] This allows for the accurate determination of the analyte concentration and, consequently, the isotopic purity.
The parameters for NMR data acquisition must be optimized to ensure the signal intensities are directly proportional to the number of nuclei, a prerequisite for accurate quantification.[9]
| Parameter | ¹H NMR | ²H NMR | Rationale |
| Spectrometer Frequency | 400 MHz or higher | 61.4 MHz (on a 400 MHz ¹H system) | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Angle | 30-45° | 90° | A smaller pulse angle in ¹H NMR helps to reduce saturation effects and allows for shorter relaxation delays. A 90° pulse is standard for ²H. |
| Relaxation Delay (d1) | 5 x T₁ | 5 x T₁ | A sufficiently long relaxation delay is critical for complete relaxation of the nuclei between scans, ensuring quantitative signal intensities. T₁ values should be determined experimentally. |
| Number of Scans | 16-64 | 128-512 | More scans are typically required for the less sensitive ²H nucleus to achieve an adequate signal-to-noise ratio.[2] |
| Acquisition Time | 2-4 seconds | 1-2 seconds | A longer acquisition time provides better resolution. |
| Temperature | 298 K | 298 K | A stable temperature ensures consistent chemical shifts and line shapes. |
Data Analysis and Interpretation
In the ¹H NMR spectrum of non-deuterated 2-chloropropane, the methine proton at C2 appears as a septet due to coupling with the six equivalent methyl protons.[7] The methyl protons appear as a doublet.[7]
For 2-Chloropropane-2-d1, the intensity of the C2-H septet will be significantly reduced. The isotopic purity can be calculated by comparing the integral of the residual C2-H signal to the integral of the methyl proton signal.
Calculation:
Isotopic Purity (%D) = [1 - (Integral_C2-H / (Integral_CH3 / 6))] x 100
The ²H NMR spectrum will show a signal at a chemical shift very similar to the C2-H proton signal in the ¹H NMR spectrum.[2] The isotopic purity is determined by comparing the integral of the C2-D signal to the integral of the internal standard.
Calculation:
-
Calculate the response factor (RF) of the internal standard: RF = (Integral_Standard / Moles_Standard)
-
Calculate the moles of the deuterated analyte: Moles_Analyte = (Integral_C2-D / RF)
-
Calculate the isotopic purity: Isotopic Purity (%D) = (Moles_Analyte / Total Moles of 2-Chloropropane) x 100
Workflow for Isotopic Purity Determination
Caption: Workflow for determining the isotopic purity of 2-Chloropropane-2-d1 by NMR.
Comparison with Alternative Methods
While NMR is a powerful tool, other techniques can also be used for isotopic purity determination.
| Method | Advantages | Disadvantages |
| NMR Spectroscopy | - Non-destructive- Provides structural information[10]- Site-specific isotopic information[11]- Highly quantitative with internal standards[9] | - Relatively low sensitivity compared to MS- Requires higher sample concentrations[4] |
| Mass Spectrometry (MS) | - High sensitivity- Can analyze complex mixtures[10]- High mass accuracy with HRMS[12] | - Destructive technique- Can be difficult to distinguish isomers- Isotopic distribution calculations can be complex[12] |
| Gas Chromatography (GC) | - Excellent separation of volatile compounds- Can be coupled with MS for enhanced analysis | - Destructive technique- Requires volatile and thermally stable compounds |
For 2-Chloropropane-2-d1, which is a volatile compound, GC-MS could be a viable alternative. However, NMR provides the advantage of being non-destructive and offering direct, site-specific information about the deuteration.
Conclusion
The determination of isotopic purity for compounds like 2-Chloropropane-2-d1 is crucial for their application in research and development. NMR spectroscopy, through both ¹H and ²H detection methods, offers a robust, reliable, and quantitative approach. By following a well-designed experimental protocol that includes careful sample preparation and optimized acquisition parameters, researchers can confidently assess the isotopic enrichment of their deuterated compounds. The combination of ¹H NMR for detecting residual protons and ²H NMR for direct quantification of the deuterated species provides a comprehensive and self-validating methodology.
References
-
Bhavaraju, S., Sreerama, S. G., Taylor, D., et al. (2022). Application of Quantitative NMR (qHNMR) towards Establishment of a Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity. Chemical and Pharmaceutical Bulletin, 70(3), 226-233. [Link]
-
Chen, Y., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. [Link]
-
Roy, A., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(37), 4543-4550. [Link]
-
Watanabe, R., et al. (2018). Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Analytical Sciences, 34(7), 797-803. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 7. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. ckisotopes.com [ckisotopes.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 12. almacgroup.kr [almacgroup.kr]
A Researcher's Guide to Kinetic Isotope Effects in SN1 Solvolysis: H vs. D Isotopologues
For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction mechanisms is paramount. The kinetic isotope effect (KIE) serves as a powerful tool to elucidate these mechanisms, offering insights into the rate-determining steps of chemical transformations. This guide provides an in-depth comparison of the SN1 solvolysis rates of substrates and their deuterium-labeled counterparts, supported by experimental data and detailed protocols.
The Theoretical Framework: Unveiling the Secondary Kinetic Isotope Effect in SN1 Reactions
The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process, with the initial, rate-determining step being the formation of a carbocation intermediate.[1] In the context of this guide, we will focus on the secondary kinetic isotope effect, where the isotopic substitution is on an atom that is not directly involved in bond breaking or formation in the rate-determining step.[2]
When a hydrogen atom on the α-carbon (the carbon bearing the leaving group) is replaced by deuterium, a small but measurable change in the reaction rate is observed. This is known as the α-secondary kinetic isotope effect. In SN1 solvolysis, the hybridization of the α-carbon changes from sp³ in the reactant to sp² in the planar carbocation intermediate. This rehybridization leads to a loosening of the C-H (or C-D) bending vibrations in the transition state.
The core of the kinetic isotope effect lies in the difference in zero-point vibrational energies between C-H and C-D bonds. Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower zero-point energy compared to a C-H bond. In the transition state leading to the carbocation, the out-of-plane bending force constants for the C-H/D bonds decrease. This decrease is more significant for the "stiffer" C-H bond, leading to a smaller activation energy for the hydrogen-containing isotopologue. Consequently, the rate constant for the hydrogen-containing substrate (kH) is greater than that for the deuterium-containing substrate (kD), resulting in a "normal" kinetic isotope effect, where the ratio kH/kD is greater than 1. For SN1 reactions, this value is typically in the range of 1.1 to 1.25.[3]
Quantitative Comparison: Solvolysis of tert-Butyl Chloride and its Deuterated Analogue
The solvolysis of tert-butyl chloride is a classic example used to study the SN1 mechanism. Experimental data from the literature provides a clear quantitative comparison of the rates of solvolysis for tert-butyl chloride and its perdeuterated analogue, tert-butyl-d9 chloride.
| Substrate | Solvent System | Temperature (°C) | Rate Constant (s⁻¹) | kH/kD |
| tert-Butyl chloride (H) | 40% Ethanol-Water | 25 | 1.44 x 10⁻⁴ | 1.23 |
| tert-Butyl-d9 chloride (D) | 40% Ethanol-Water | 25 | 1.17 x 10⁻⁴ |
This data demonstrates a normal secondary kinetic isotope effect, with the hydrogen-containing isotopologue reacting 1.23 times faster than its deuterated counterpart, consistent with the theoretical predictions for an SN1 mechanism.
Experimental Protocol: Measuring the Rate of SN1 Solvolysis
The following protocol details a robust method for determining the first-order rate constants for the solvolysis of tert-butyl chloride and tert-butyl-d9 chloride. The reaction is monitored by the production of hydrochloric acid (HCl), which is titrated with a standardized solution of sodium hydroxide (NaOH).[4][5]
Materials:
-
tert-Butyl chloride
-
tert-Butyl-d9 chloride
-
50:50 (v/v) Ethanol-Water solvent mixture
-
Acetone
-
Standardized 0.01 M Sodium Hydroxide (NaOH) solution
-
Bromothymol blue indicator
-
Burette, pipettes, and Erlenmeyer flasks
-
Constant temperature water bath
Step-by-Step Methodology:
-
Prepare Reactant Solutions:
-
Prepare a 0.2 M solution of tert-butyl chloride in acetone.
-
Prepare a 0.2 M solution of tert-butyl-d9 chloride in acetone.
-
-
Set up the Reaction Flask:
-
In a 250 mL Erlenmeyer flask, combine 100 mL of the 50:50 ethanol-water solvent mixture.
-
Add 3-4 drops of bromothymol blue indicator to the solvent. The solution should be yellow in the acidic form of the indicator.
-
Place the flask in a constant temperature water bath set to 25°C and allow it to equilibrate.
-
-
Initiate the Kinetic Run (for tert-Butyl Chloride):
-
Fill a burette with the standardized 0.01 M NaOH solution.
-
Add a precise initial volume (e.g., 0.50 mL) of the NaOH solution to the reaction flask. The solution will turn blue.
-
Initiate the reaction by adding a known volume (e.g., 1.0 mL) of the 0.2 M tert-butyl chloride solution to the flask and immediately start a timer. This is time = 0.
-
Swirl the flask to ensure thorough mixing.
-
-
Monitor the Reaction:
-
Record the time it takes for the blue color of the indicator to disappear (turn back to yellow), signifying that the added NaOH has been neutralized by the HCl produced during the solvolysis.
-
Immediately upon the color change, add another precise aliquot (e.g., 0.50 mL) of the NaOH solution and record the time for the subsequent color change.
-
Repeat this process for at least 7-10 data points.
-
-
Repeat for the Deuterated Substrate:
-
Thoroughly clean and dry the glassware.
-
Repeat the entire procedure (steps 2-4) using the 0.2 M tert-butyl-d9 chloride solution under identical conditions.
-
-
Data Analysis:
-
For each time point, the amount of reacted alkyl halide is equal to the moles of NaOH added.
-
The reaction follows first-order kinetics. Therefore, plot ln(V∞ - Vt) versus time (t), where V∞ is the total volume of NaOH required for complete reaction and Vt is the volume of NaOH added at time t.
-
The slope of the resulting straight line is equal to the negative of the first-order rate constant (-k).
-
Calculate the kinetic isotope effect by taking the ratio of the rate constants: kH/kD.
-
Visualizing the SN1 Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SN1 solvolysis mechanism and the experimental workflow.
Caption: The SN1 solvolysis mechanism highlighting the rate-determining formation of the sp² hybridized carbocation.
Caption: Workflow for the parallel kinetic analysis of H and D isotopologues in SN1 solvolysis.
Conclusion
The study of kinetic isotope effects provides invaluable, quantitative data for the elucidation of reaction mechanisms. The observed normal secondary kinetic isotope effect in the SN1 solvolysis of deuterated substrates is a direct consequence of the change in hybridization and vibrational frequencies at the α-carbon during the rate-determining step. For researchers in organic synthesis and drug development, leveraging this effect can aid in confirming reaction pathways and understanding the intricate details of chemical transformations.
References
-
Wikipedia contributors. (2023, December 28). Kinetic isotope effect. In Wikipedia, The Free Encyclopedia. [Link]
-
Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022, August 10). 7.1: Kinetic Isotope Effects. [Link]
-
Wikipedia contributors. (2023, December 19). SN1 reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
-
Studylib. (n.d.). tert-Butyl Chloride Solvolysis: SN1 Kinetics Lab. [Link]
Sources
Safety Operating Guide
2-Chloropropane-2-D1: Proper Disposal and Handling Procedures
Executive Safety Summary
2-Chloropropane-2-D1 (Isopropyl Chloride-d1) presents a dual hazard profile: it is highly flammable (Flash Point -32°C) and prone to hydrolysis , releasing corrosive hydrochloric acid (HCl).
Effective disposal requires strict segregation from non-halogenated solvents.[1][2] Unlike standard organic waste, this compound cannot be used in standard fuel blending programs due to its halogen content. It must be directed to high-temperature incineration facilities equipped with scrubbers.
Immediate Action Required:
-
Segregate: Place ONLY in Halogenated Waste streams.
-
Containerize: Use glass or HDPE. DO NOT USE ALUMINUM (risk of exothermic reaction and failure).
-
Label: Clearly mark as "Flammable" and "Halogenated."[3]
Physicochemical & Hazard Profile
Understanding the physical properties is the first step in designing a safe disposal protocol. The deuterium substitution (
| Property | Data Value | Operational Implication |
| CAS Number | 53778-42-0 | Use for specific inventory tracking. |
| Parent CAS | 75-29-6 (2-Chloropropane) | Use for regulatory (RCRA) referencing. |
| Flash Point | -32°C (-25.6°F) | Critical Fire Hazard. Ground all vessels during transfer. |
| Boiling Point | ~35-37°C | High Volatility. Keep waste containers tightly capped to prevent vapor accumulation. |
| Density | ~0.88 g/mL | Heavier than some organics, but lighter than water. |
| Reactivity | Hydrolyzes in water | Generates HCl over time; do not store in metal cans. |
| RCRA Code | D001 (Ignitable) | Primary EPA waste designation. |
Pre-Disposal Decision Matrix: Recovery vs. Disposal
Because 2-Chloropropane-2-D1 is a high-value deuterated reagent, disposal should be the last resort. However, once deemed waste, it must be processed strictly.
Figure 1: Decision matrix for the handling of deuterated alkyl halides. Note the critical divergence between recovery and destruction based on purity.
Detailed Operational Protocol
Step 1: Segregation (The "Halogen Rule")
Protocol: You must separate 2-Chloropropane-2-D1 from non-halogenated solvents (e.g., acetone, methanol, hexane).
-
Scientific Rationale: Non-halogenated waste is often disposed of via fuel blending (burning in cement kilns).[4] Halogenated compounds release acid gases (HCl) and can form dioxins if burned at these lower temperatures. They require specific high-temperature incineration with acid scrubbers. Mixing them contaminates the cheaper waste stream, elevating disposal costs for the entire volume.
Step 2: Container Selection
Protocol: Use Amber Glass or High-Density Polyethylene (HDPE) containers.
-
Prohibited: Do not use aluminum or unlined steel cans.
-
Scientific Rationale: Alkyl halides are prone to hydrolysis, especially if the waste stream contains traces of moisture.
The generated Hydrochloric Acid (HCl) will corrode metal containers, potentially leading to leaks or structural failure. Aluminum can also catalyze dehydrohalogenation, leading to exothermic pressure buildup.
Step 3: Labeling and Storage
Protocol:
-
Affix a hazardous waste tag immediately upon the first addition of waste.[1]
-
Explicitly write: "Halogenated Waste: 2-Chloropropane-2-D1" .
-
Store in a Flammable Safety Cabinet , away from oxidizers and alkali metals.
Emergency Procedures
Spill Management (Small Scale < 500 mL)
-
Evacuate: Clear the immediate area. The flash point is -32°C; vapors can ignite on hot plates or static discharge.
-
Ventilate: Open fume hoods fully.
-
Absorb: Use Vermiculite or Activated Charcoal pads.
-
Note: Do not use paper towels as the primary absorbent for large amounts, as they increase the surface area for evaporation and flammability.
-
-
Disposal: Place soaked absorbents into a sealable bag, then into the solid hazardous waste bin.
Exposure Response
-
Inhalation: Move to fresh air immediately. Narcotic effects (dizziness) are common.
-
Skin/Eye Contact: Flush with water for 15 minutes. The compound is defatting and an irritant.[6]
Regulatory Framework (US Focus)
Compliance is not optional.[7][8] The following codes apply to 2-Chloropropane (and by extension, its deuterated analog):
-
EPA Waste Code: D001 (Ignitable Characteristic).[9]
-
Halogenated Solvent Status: While not specifically listed in the F001/F002 degreaser lists by name, it is chemically classified as a halogenated solvent.[4]
-
TSCA: Research quantities are usually exempt under the R&D exemption, provided they are used under the supervision of a technically qualified individual.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D001). Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (2024).[6] 2-Chloropropane Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. newtopchem.com [newtopchem.com]
- 7. uwwapps.uww.edu [uwwapps.uww.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloropropane-2-D1
This guide provides essential, immediate safety and logistical information for the handling of 2-Chloropropane-2-D1. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and compliant laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The protocols herein are designed as self-validating systems to foster a culture of safety and trust in your operations.
Hazard Analysis: Understanding the Risks of 2-Chloropropane-2-D1
2-Chloropropane-2-D1 (CAS 53778-42-0) is a deuterated isotopologue of 2-Chloropropane.[1] For the purposes of risk assessment and selecting Personal Protective Equipment (PPE), its physical and toxicological properties should be considered analogous to its non-deuterated counterpart, 2-Chloropropane (CAS 75-29-6).[2] The primary hazards stem from its high flammability and potential for adverse health effects upon exposure.
Key Physicochemical and Toxicological Data
| Property | Value | Significance for PPE Selection |
| Physical State | Colorless liquid with a chloroform-like odor.[2][3] | The distinct odor may not be a reliable indicator of exposure, as olfactory fatigue can occur. |
| Boiling Point | 34-37°C (93-97°F).[1][4] | Highly volatile. This low boiling point means it readily forms vapors at room temperature, increasing the inhalation risk. |
| Flash Point | -26 to -32°C (-15 to -26°F).[3][5] | Extremely flammable. Vapors can ignite at temperatures well below freezing, requiring strict control of ignition sources. |
| Vapor Pressure | ~444 mmHg @ 20°C.[6] | High vapor pressure contributes to a significant concentration of vapor in the air, necessitating respiratory protection or engineering controls. |
| Hazards | Highly flammable liquid and vapor.[5][7] Harmful if swallowed, in contact with skin, or if inhaled.[5][6] Causes eye irritation.[7] May affect the liver, kidneys, and nervous system.[6][7] | Requires a multi-faceted PPE approach covering skin, eyes, and respiratory system. Flame-retardant apparel is crucial. |
Core Protective Measures: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following sections detail the minimum required PPE and the conditions under which enhanced protection is mandatory. All work with 2-Chloropropane-2-D1 must be conducted within a certified chemical fume hood to minimize vapor inhalation.[8]
Eye and Face Protection
Causality: 2-Chloropropane is an eye irritant.[7] Its high volatility and potential for splashing during transfer present a significant risk of eye contact.
-
Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Enhanced Protection (Required for bulk transfer or splash risk): A full-face shield must be worn in addition to chemical safety goggles to protect the entire face from splashes.[9][10] Standard safety glasses do not provide an adequate seal against chemical vapors and splashes.
Skin and Body Protection
Causality: This chemical is harmful upon skin contact and can be absorbed through the skin, potentially leading to systemic toxicity.[6][7] Its high flammability also poses a severe burn risk.
-
Gloves: No single glove material protects against all chemicals.[11] For chlorinated alkanes, glove selection is critical.
-
Incidental Contact: Nitrile gloves are a suitable choice for general use and protection against minor splashes.[11][12] Always inspect gloves for tears or degradation before use.
-
Extended Contact or Immersion: For spill cleanup or situations involving prolonged contact, Polyvinyl alcohol (PVA) gloves are recommended for their resistance to chlorinated solvents.[9][11] However, note that PVA is degraded by water. Alternatively, a heavier-duty butyl rubber glove can be used.[11] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
-
Lab Coat/Apparel: A flame-retardant lab coat or apron is mandatory. This protective clothing should be worn over personal clothing that covers the legs and arms. Do not wear shorts or open-toed shoes in the laboratory.[9] For large-scale operations, consider a full flame-retardant antistatic protective suit.
Respiratory Protection
Causality: With a low boiling point and high vapor pressure, 2-Chloropropane-2-D1 readily forms an inhalation hazard.[6] Inhalation is a primary route of exposure and can cause nose and throat irritation, with high concentrations potentially affecting the nervous system, liver, and kidneys.[7]
-
Primary Engineering Control: All handling of 2-Chloropropane-2-D1 must be performed in a properly functioning chemical fume hood.[8] This is the most effective way to prevent vapor inhalation.
-
When Respirators are Required: In the event of engineering control failure (e.g., fume hood malfunction) or during a large spill response where vapor concentrations may exceed exposure limits, respiratory protection is required.[9] A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the minimum requirement.[12]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 2-Chloropropane-2-D1.
Caption: PPE selection workflow for handling 2-Chloropropane-2-D1.
Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from storage to disposal.
Safe Handling and Storage Protocol
-
Hazard Review: Before beginning work, review this guide and the Safety Data Sheet (SDS).[13] Ensure an eyewash station and safety shower are accessible and unobstructed.[7][8]
-
Ignition Source Control: This is a highly flammable liquid.[7] Prohibit all sources of ignition—including open flames, hot surfaces, and sparks—from the handling area.[7] Use only spark-proof tools and explosion-proof electrical equipment.[6][8]
-
Static Electricity Prevention: Metal containers and transfer lines must be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[7]
-
Container Handling: Keep the container tightly closed when not in use.[8][14] Store in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials like strong oxidizing agents.[6][8] Recommended storage is refrigerated (2°C to 8°C).[15]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[6][14] Wash hands thoroughly with soap and water after handling the chemical.[6] Contaminated work clothes should be laundered separately.[6]
Spill Response Protocol
-
Minor Spill (<100 mL, contained in fume hood):
-
Alert personnel in the immediate area.
-
Ensure all ignition sources are removed.[6]
-
Wearing the appropriate PPE (including respirator if necessary), absorb the spill with an inert material like vermiculite, sand, or activated charcoal adsorbent.[6][7][8] Do not use combustible materials like paper towels.
-
Using spark-proof tools, collect the absorbed material and residues into a labeled, sealable container for hazardous waste disposal.[6]
-
Wipe the area with a solvent like alcohol, followed by soap and water.[3]
-
-
Major Spill (>100 mL or outside of fume hood):
-
Evacuate the laboratory immediately and alert others to evacuate.[6]
-
If safe to do so, turn off ignition sources.[16]
-
Close the laboratory door and prevent re-entry.
-
Call your institution's emergency response team or local fire department from a safe location.[6]
-
Provide them with the chemical name and location of the spill. Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Waste Disposal Plan
2-Chloropropane-2-D1 and materials contaminated with it must be disposed of as hazardous waste. It is classified under US EPA Waste Number D001 for ignitability.[6]
-
Waste Collection:
-
Collect all liquid waste containing 2-Chloropropane-2-D1 in a designated, properly labeled hazardous waste container.[17][18] The container must be compatible with chlorinated organic solvents.[18]
-
Solid waste (contaminated gloves, absorbent material) should be collected in a separate, sealed, and labeled container.[3][6]
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("2-Chloropropane-2-D1"), and the associated hazards (e.g., "Flammable Liquid").
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.[16]
-
-
Disposal Request:
References
- 2-Chloropropane MSDS# 13236 Section 1 - Chemical Product and Company Identification. Source: Harper College.
- 53778-42-0 2-CHLOROPROPANE-2-D1 C3H7Cl, Formula,NMR,Boiling Point,Density,Flash Point. Source: Guidechem.
- 53778-42-0, 2-CHLOROPROPANE-2-D1 Formula. Source: ECHEMI.
- 2-Chloropropane - Material Safety Data Sheet. Source: Santa Cruz Biotechnology.
- SAFETY DATA SHEET - 2-chloropropane. Source: Sigma-Aldrich.
- Right to Know Hazardous Substance Fact Sheet: 2-CHLOROPROPANE. Source: New Jersey Department of Health.
- 2-CHLOROPROPANE (D7, 98%) - Safety Data Sheet. Source: Cambridge Isotope Laboratories.
- 2-Chloropropane | C3H7Cl | CID 6361. Source: PubChem, National Institutes of Health.
- 2-CHLOROPROPANE. Source: CAMEO Chemicals, NOAA.
- 2-Chloropropane - Safety Data Sheet. Source: ChemicalBook.
- CPAR, MCCP - Regulations.gov. Source: Regulations.gov.
- Chapter 3 - Personal Protective Equipment. Source: Cornell University, Environment, Health and Safety.
- Safety data sheet - 2-chloropropane. Source: CPAchem.
- Chlorine - Personal Protective Equipment. Source: Canadian Centre for Occupational Health and Safety (CCOHS).
- How to Choose PPE for Chemical Work. Source: Allan Chemical Corporation.
- Personal Protective Equipment Selection Guide. Source: University of Arizona, Research Laboratory & Safety Services.
- Appendix A Disposal Procedures by Chemical. Source: University of Wisconsin-Madison.
- Hazardous Waste Disposal Procedures. Source: University of South Carolina.
- Hazardous Materials Disposal Guide. Source: Nipissing University.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chloropropane | C3H7Cl | CID 6361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. echemi.com [echemi.com]
- 5. cpachem.com [cpachem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nj.gov [nj.gov]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 10. CCOHS: Chlorine [ccohs.ca]
- 11. research.arizona.edu [research.arizona.edu]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. isotope.com [isotope.com]
- 16. nipissingu.ca [nipissingu.ca]
- 17. ehs.wisc.edu [ehs.wisc.edu]
- 18. mtu.edu [mtu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
